Butofilolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNQRJDEPOXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867082 | |
| Record name | Butofilolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58930-32-8 | |
| Record name | Butofilolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58930-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butofilolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butofilolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOFILOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Butofilolol on β-Adrenoceptors
A comprehensive review of existing literature reveals a notable scarcity of detailed, publicly available data on the specific molecular interactions and quantitative pharmacology of butofilolol at β-adrenoceptors. This guide synthesizes the foundational principles of β-blocker action and contextualizes the likely, albeit largely undocumented, mechanisms of this compound.
Executive Summary
β-Adrenoceptor Subtypes and Signal Transduction
There are two primary subtypes of β-adrenoceptors relevant to the cardiovascular effects of drugs like this compound:
-
β₁-Adrenoceptors: Predominantly located in the heart, these receptors are responsible for mediating increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy) in response to catecholamine stimulation.
-
β₂-Adrenoceptors: Found in the smooth muscle of the bronchioles, blood vessels, and in the liver, their activation leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects such as glycogenolysis.
The canonical signaling pathway for both β₁ and β₂ adrenoceptors involves their coupling to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit the final physiological response.
References
An In-depth Technical Guide to the Solubility and Stability Characteristics of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butofilolol
This compound is a β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its chemical structure, 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is characteristic of this class of drugs, which are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Understanding the solubility and stability of this compound is critical for the development of safe, effective, and stable pharmaceutical dosage forms.
Physicochemical Properties
The fundamental physicochemical properties of a drug substance are pivotal in formulation development. While extensive experimental data for this compound is limited, some computed properties are available.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆FNO₃ | PubChem[1] |
| Molecular Weight | 311.4 g/mol | PubChem[1] |
| IUPAC Name | 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | PubChem[1] |
| CAS Number | 58930-32-8 | PubChem[1] |
| Computed LogP | 2.9 | PubChem[1] |
| pKa (predicted) | Due to the secondary amine, a basic pKa is expected, likely in the range of 9.0-10.0, similar to other beta-blockers. The phenolic group is expected to have a pKa >10. | Inferred from similar compounds |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on its structure, which contains both lipophilic (aromatic ring, butyl chain) and hydrophilic (hydroxyl, amino groups) moieties, this compound is expected to exhibit pH-dependent solubility in aqueous media and be soluble in various organic solvents.
Qualitative Solubility Profile (Predicted)
The following table summarizes the predicted qualitative solubility of this compound in various solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | Solubility is expected to be low in neutral pH but increase in acidic conditions due to the protonation of the secondary amine. |
| 0.1 N HCl | Soluble | The amine group will be protonated, forming a more soluble salt. |
| 0.1 N NaOH | Sparingly soluble | The molecule will be in its free base form, which is less water-soluble. |
| Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with ethanol, and the organic structure is compatible. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of this compound. |
| Acetonitrile | Soluble | A common solvent in reversed-phase HPLC, indicating good solubility. |
| Dichloromethane | Soluble | The non-polar aspects of the molecule will favor solubility in this solvent. |
| Hexane | Insoluble to sparingly soluble | The overall polarity of the molecule is likely too high for significant solubility in a non-polar solvent like hexane. |
Experimental Protocol for Solubility Determination
A standard equilibrium solubility shake-flask method can be employed to quantitatively determine the solubility of this compound.
Objective: To determine the saturation solubility of this compound in various solvents and aqueous buffers of different pH at a controlled temperature.
Materials:
-
This compound API
-
Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, acetonitrile.
-
Buffers: pH 1.2, 4.5, 6.8, and 7.4 phosphate or acetate buffers.
-
Scintillation vials or glass flasks with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Calibrated pH meter.
-
Validated analytical method for this compound quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent or buffer.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
For buffered solutions, measure the pH of the supernatant after the experiment to confirm the final pH.
-
Calculate the solubility in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Characteristics
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4]
Forced Degradation Studies
The following sections outline the typical stress conditions for forced degradation studies. The extent of degradation should ideally be between 5-20%.[3]
4.1.1. Hydrolytic Degradation
Objective: To investigate the stability of this compound in aqueous solutions at different pH values.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
For each condition, divide the solution into two sets of vials. Store one set at room temperature and the other at an elevated temperature (e.g., 60-80 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
4.1.2. Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.
-
Store the solution at room temperature and protect it from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using a stability-indicating HPLC method.
4.1.3. Photolytic Degradation
Objective: To evaluate the stability of this compound upon exposure to light.
Protocol:
-
Expose a solid sample of this compound and a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, dissolve the solid sample and analyze both the solid and solution samples using a stability-indicating HPLC method.
4.1.4. Thermal Degradation
Objective: To determine the stability of this compound in the solid state at elevated temperatures.
Protocol:
-
Place a known amount of solid this compound in a petri dish or a suitable container.
-
Store the sample in a thermostatically controlled oven at a high temperature (e.g., 105 °C or at a temperature just below its melting point if it is lower).[3]
-
Withdraw samples at different time intervals.
-
Dissolve the samples in a suitable solvent and analyze them using a stability-indicating HPLC method.
Summary of Predicted Stability Profile
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potentially labile | The ether linkage could be susceptible to hydrolysis under strong acidic conditions and heat. |
| Basic Hydrolysis | Likely stable | The functional groups in this compound are generally stable under basic conditions. |
| Oxidation | Potentially labile | The secondary amine and the benzylic position are potential sites for oxidation. |
| Photolysis | Potentially labile | The aromatic ring and carbonyl group are chromophores that can absorb UV light, potentially leading to degradation. |
| Thermal (Solid State) | Likely stable | Solid-state degradation is generally slower than in solution, but prolonged exposure to high heat could cause decomposition. |
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies on this compound.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products, impurities, and excipients.[2] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose for beta-blockers.[5][6][7][8][9]
Representative Stability-Indicating HPLC Method
Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile and/or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry of a this compound solution (likely around 220-280 nm based on the aromatic chromophore). |
| Column Temperature | Ambient or controlled at 25-30 °C. |
| Injection Volume | 10-20 µL |
| Diluent | Mobile phase or a mixture of water and organic solvent. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Mechanism of Action and Signaling Pathway
As a beta-blocker, this compound exerts its therapeutic effects by antagonizing β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade.
The canonical signaling pathway for β₁- and β₂-adrenergic receptors involves the following steps:
-
Binding of an agonist (e.g., norepinephrine) to the β-adrenergic receptor.
-
Conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).
-
The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
PKA then phosphorylates various intracellular proteins, leading to the physiological response (e.g., increased heart rate and contractility).
This compound, as an antagonist, binds to the β-adrenergic receptor but does not activate it, thereby blocking the binding of endogenous catecholamines and inhibiting this signaling cascade.
β-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the β-adrenergic receptor and the inhibitory action of this compound.
References
- 1. This compound | C17H26FNO3 | CID 68838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Development of Butofilolol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Butofilolol, a beta-adrenergic receptor antagonist, was developed for the management of essential hypertension. This technical guide provides a comprehensive overview of the history of its discovery and development, detailing its synthesis, mechanism of action, and the findings from preclinical and clinical investigations. Due to the limited publicly available information on this compound, this report supplements specific data with generalized methodologies and workflows relevant to the development of beta-blockers during the same era.
Introduction
This compound (trade name Cafide) is a beta-blocker developed for the treatment of high blood pressure.[1][2] Initially developed by Sanofi, its current global research and development status is listed as "Pending".[3] As a member of the beta-blocker class of drugs, this compound exerts its antihypertensive effects by antagonizing beta-adrenergic receptors, thereby modulating the physiological effects of catecholamines like epinephrine and norepinephrine. This report delves into the available scientific and patent literature to construct a detailed history of this compound's journey from chemical synthesis to clinical evaluation.
Discovery and Synthesis
The synthesis of this compound involves a multi-step chemical process. The key steps are outlined below.[1]
Experimental Protocol: Synthesis of this compound
A general synthetic route for this compound is as follows:
-
Fries Rearrangement: The synthesis begins with the Fries rearrangement of the ester formed from 4-fluorophenol and butyryl chloride. This reaction yields 5'-fluoro-2'-hydroxybutyrophenone.
-
Epoxidation: The resulting butyrophenone is then treated with epichlorohydrin in the presence of a base. This step leads to the formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
-
Ring Opening: The final step involves the reaction of the epoxide with tert-butylamine, which opens the epoxide ring and results in the formation of this compound.
Mechanism of Action
This compound is classified as a β-adrenoceptor antagonist.[3] Like other beta-blockers, it competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, trigger a signaling cascade that leads to various physiological responses, including increased heart rate and contractility.[4]
Signaling Pathway
The beta-adrenergic receptor signaling pathway is a well-characterized cascade. The binding of an agonist (like norepinephrine) to the receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects. This compound, as an antagonist, blocks the initial step of this cascade.
Preclinical and Clinical Development
The development of a beta-blocker like this compound typically follows a structured workflow from initial screening to clinical trials.
Experimental Workflow for Beta-Blocker Development
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in healthy subjects and in patients with renal insufficiency.
| Parameter | Healthy Subjects (100 mg single oral dose) | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 3 hours | [1] |
| Maximum Plasma Concentration (Cmax) | 120 to 430 ng/ml | [1] |
| Apparent Volume of Distribution (Vd) | 200 to 500 L | [1] |
| Apparent Clearance (CL) | 40 to 70 L/h | [1] |
| Urinary Excretion (unchanged drug) | ~4% of administered dose | [1] |
| Parameter | Patients with Renal Insufficiency (100 mg single oral dose) | Reference |
| Area Under the Curve (AUC) | Markedly increased compared to healthy subjects | [2] |
| Elimination Rate Constant | Tended to increase in severe renal failure | [2] |
| Elimination Half-life | Slight increase | [2] |
Clinical Efficacy
A long-term study published in 1983 evaluated the antihypertensive effect of this compound in eighteen patients with essential hypertension. The treatment duration was a minimum of 6 months, with some patients followed for over 18 months.
| Outcome | Result | Reference |
| Antihypertensive Effect | Observed in 11 out of 18 patients (61%) | [5] |
| Good to Very Good Response | 9 out of 18 patients (50%) | [5] |
| Average Effective Dose | 200 mg/day (range: 75-300 mg/day) | [5] |
No significant clinical or biological intolerance was reported in this study.[5]
Conclusion
This compound is a beta-blocker developed for the treatment of hypertension. Its synthesis and mechanism of action are characteristic of its drug class. The available pharmacokinetic data indicate predictable absorption and clearance, with altered profiles in patients with renal impairment. Early clinical data suggested efficacy in a significant portion of hypertensive patients. However, the limited amount of publicly available information on its further development and current status suggests that its journey to market may have been halted or delayed. This technical guide provides a summary of the known information, supplemented with general principles of beta-blocker development to offer a comprehensive, albeit incomplete, history of this compound. Further disclosure of data from the developing company would be necessary for a more complete understanding of its clinical potential.
References
Butofilolol: A Technical Deep Dive into Receptor Binding Affinity and Kinetics
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative binding affinity and kinetic data for butofilolol are limited. This guide provides a comprehensive framework for understanding and determining these crucial parameters for beta-adrenergic antagonists, utilizing data from well-characterized beta-blockers as illustrative examples. The methodologies and principles described herein are directly applicable to the study of this compound.
Introduction to this compound and Beta-Adrenergic Receptor Interaction
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] These drugs are pivotal in cardiovascular medicine, primarily by antagonizing the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[2] The therapeutic efficacy and side-effect profile of a beta-blocker are intrinsically linked to its binding affinity (how tightly it binds to the receptor) and kinetics (the rates of association and dissociation).
Understanding the precise interaction of this compound with beta-adrenergic receptor subtypes (β1, β2, and β3) is critical for predicting its clinical performance. High affinity for the β1-receptor, predominantly found in cardiac tissue, is often a desired characteristic for achieving cardioselectivity and minimizing off-target effects, such as bronchoconstriction mediated by β2-receptors.[2][3]
This technical guide outlines the state-of-the-art methodologies for characterizing the receptor binding affinity and kinetics of beta-blockers like this compound, presents illustrative data in a comparative format, and visualizes the associated experimental workflows and signaling pathways.
Quantitative Analysis of Receptor Binding
The interaction of a ligand like this compound with its receptor is quantified by several key parameters. These values are essential for comparing the potency and selectivity of different compounds.
Key Parameters:
-
Inhibition Constant (Ki): A measure of the binding affinity of a ligand to a receptor. It represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For receptor binding, it is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
-
Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a direct measure of binding affinity, with a lower Kd indicating higher affinity.
-
Association Rate Constant (kon or k₁): The rate at which a ligand binds to its receptor.
-
Dissociation Rate Constant (koff or k₋₁): The rate at which a ligand dissociates from its receptor. The residence time of a drug at its receptor is the reciprocal of the dissociation rate constant (1/koff).
Comparative Binding Affinity Data for Beta-Blockers
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |
| Betaxolol | β1-adrenergic | 6.0 | - | Bovine heart | [4] |
| β2-adrenergic | 210 | - | Bovine trachea | [4] | |
| Propranolol | β1-adrenergic | 2.4 | 2.54 | Mouse β1-adrenoceptor in HEK293T cells | [5] |
| β2-adrenergic | - | - | - | ||
| Bisoprolol | β1-adrenergic | 10 | - | Human β1-adrenoceptor in CHO cells | [3] |
| β2-adrenergic | 140 | - | Human β2-adrenoceptor in CHO cells | [3] | |
| Atenolol | β1-adrenergic | 150 | - | Human β1-adrenoceptor in CHO cells | [3] |
| β2-adrenergic | 2100 | - | Human β2-adrenoceptor in CHO cells | [3] |
Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, temperature, and tissue or cell line preparation.
Comparative Binding Kinetics Data for Beta-Blockers
Binding kinetics provide a dynamic view of the drug-receptor interaction, which can be crucial for understanding the duration of action. The following table provides an example of kinetic data for a beta-blocker.
| Compound | Receptor Subtype | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) | Reference |
| Bisoprolol | β1-adrenergic | 1.2 x 10⁸ | 0.02 | 50 | [6] |
Experimental Protocols
The determination of binding affinity and kinetics relies on sophisticated in vitro techniques. The two most common and powerful methods are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying receptor-ligand interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (Ki or IC50) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target beta-adrenergic receptor subtype.
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective beta-antagonist).
-
Unlabeled competing ligand (this compound).
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Protocol for Competition Binding Assay:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound).
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-CGP 12177) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the kinetics of drug binding (kon and koff).
Objective: To measure the association and dissociation rates of this compound binding to a purified and immobilized beta-adrenergic receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized beta-adrenergic receptor.
-
This compound solution at various concentrations.
-
Running buffer.
Protocol for Kinetic Analysis:
-
Receptor Immobilization: The purified beta-adrenergic receptor is immobilized onto the surface of the sensor chip.
-
Baseline Establishment: A continuous flow of running buffer over the sensor surface establishes a stable baseline signal.
-
Association Phase: A solution containing this compound at a specific concentration is injected and flows over the sensor surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units). This is monitored in real-time.
-
Dissociation Phase: The this compound solution is replaced by a continuous flow of running buffer. The dissociation of this compound from the receptor is observed as a decrease in the SPR signal over time.
-
Regeneration: A specific solution is injected to remove any remaining bound this compound from the receptor, regenerating the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed using specialized software. By fitting the association and dissociation curves from multiple concentrations of this compound, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.
Visualizing Workflows and Pathways
Experimental Workflows
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.
Signaling Pathway
Caption: Simplified beta-adrenergic receptor signaling pathway.
Conclusion
The thorough characterization of a beta-blocker's receptor binding affinity and kinetics is a cornerstone of modern drug development. While specific quantitative data for this compound remains elusive in publicly accessible literature, the established methodologies of radioligand binding assays and surface plasmon resonance provide a clear and robust path for obtaining this critical information. By applying these techniques, researchers can precisely define the pharmacological profile of this compound, enabling a deeper understanding of its potential therapeutic applications and facilitating its journey through the drug development pipeline. The illustrative data and visualized workflows in this guide serve as a comprehensive resource for undertaking such investigations.
References
- 1. This compound | C17H26FNO3 | CID 68838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butofilolol is a beta-adrenoceptor antagonist that has been studied for its effects on the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. The guide details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and its effects on key physiological parameters such as heart rate and blood pressure. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and development of cardiovascular drugs. All quantitative data are summarized in structured tables, and experimental protocols are described to facilitate the replication and extension of previous findings. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Introduction
This compound is a beta-blocking agent that has been investigated for its potential therapeutic applications in cardiovascular diseases. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its safe and effective use. This guide synthesizes the available data on this compound's behavior in the body, providing a detailed examination of its journey from administration to elimination and its physiological effects.
In Vivo Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in healthy human subjects following oral administration.
Absorption
Following a single oral administration of a 100 mg dose in healthy subjects, maximum plasma concentrations (Cmax) of this compound were observed between 2 to 3 hours post-administration, with a notable inter-subject variability ranging from 120 to 430 ng/ml[1].
Distribution
This compound exhibits a large apparent volume of distribution, with values ranging from 200 to 500 liters[1]. This suggests extensive distribution of the drug into tissues outside of the plasma compartment.
Metabolism
The metabolic fate of this compound has not been extensively detailed in the available literature. Further studies are required to fully characterize its metabolic pathways and identify its major metabolites.
Excretion
Renal excretion of the unchanged drug is a minor route of elimination for this compound, accounting for approximately 4% of the administered dose[1]. The process of urinary elimination involves filtration, tubular secretion, and pH-sensitive reabsorption, exhibiting non-linear characteristics[1]. Despite this, the overall pharmacokinetic profile of this compound remains consistent during chronic treatment, as the low urinary elimination of the parent drug does not significantly influence its pharmacokinetics[1].
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound reported in healthy human subjects.
Table 1: Pharmacokinetic Parameters of this compound after a Single 100 mg Oral Dose in Healthy Subjects[1]
| Parameter | Value | Unit |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 3 | hours |
| Maximum Plasma Concentration (Cmax) | 120 - 430 | ng/ml |
| Apparent Volume of Distribution (Vd) | 200 - 500 | L |
| Apparent Clearance of Elimination | 40 - 70 | L/h |
| Urinary Excretion (unchanged drug) | ~4 | % of dose |
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile of this compound after single and repeated oral administration.
Study Design:
-
Subjects: 6 healthy volunteers.
-
Treatment:
-
Single 100 mg oral dose of this compound.
-
Chronic treatment of 100 mg/day for one week.
-
-
Sample Collection:
-
Blood samples were collected at various time points after drug administration to determine plasma concentrations.
-
Urine samples were collected to measure the amount of unchanged drug excreted.
-
-
Analytical Method: The specific analytical method for determining this compound concentrations in plasma and urine was not detailed in the available literature.
Caption: Workflow of the pharmacokinetic study of this compound.
In Vivo Pharmacodynamics of this compound
This compound, as a beta-adrenoceptor antagonist, exerts its pharmacological effects by blocking the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors.
Mechanism of Action
The primary mechanism of action of this compound is the competitive, reversible blockade of beta-adrenoceptors. This antagonism leads to a reduction in the downstream signaling pathways activated by these receptors.
Caption: this compound's mechanism of action at the beta-adrenoceptor.
Cardiovascular Effects
A high correlation has been observed between the plasma levels of this compound and its effect on resting heart rate[1]. A slight effect on diastolic blood pressure has also been noted[1]. These findings are consistent with the known physiological effects of beta-blockade.
Pharmacodynamic Data Summary
Table 2: Qualitative Pharmacodynamic Effects of this compound[1]
| Parameter | Effect |
| Resting Heart Rate | High correlation with plasma levels |
| Diastolic Blood Pressure | Slight effect observed |
Conclusion
This compound is a beta-adrenoceptor antagonist with a large volume of distribution and clearance in the intermediate range. Its elimination is primarily non-renal. The pharmacodynamic effects of this compound on heart rate are well-correlated with its plasma concentrations. This technical guide provides a foundational understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound. Further research is warranted to fully elucidate its metabolic pathways, quantify its receptor binding affinities, and establish detailed dose-response relationships for its various physiological effects. Such studies will be instrumental in defining its potential therapeutic role in cardiovascular medicine.
References
Butofilolol: An Obscure Beta-Blocker with Limited Public Data Obstructs Novel Therapeutic Exploration
An in-depth review of publicly available scientific literature and patent databases reveals a significant lack of information regarding novel therapeutic applications for butofilolol, a compound identified as a beta-adrenoceptor antagonist. Despite targeted searches for preclinical studies, clinical trials, and detailed pharmacological data, the available information is insufficient to construct a comprehensive technical guide on its potential new uses. The global research and development status of this compound is listed as "Pending," with Sanofi noted as the initial developer, suggesting that the compound may not have progressed to later stages of clinical development or that related research has not been publicly disclosed.[1]
Our investigation was consistently hampered by the compound's obscurity, leading to frequent and erroneous cross-referencing with the well-documented opioid analgesic, butorphanol. This persistent confusion in search results underscores the limited footprint of this compound in the scientific and medical literature.
Pharmacological Profile: A Classic Beta-Blocker
This compound is classified as a β-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular diseases.[1] Its mechanism of action, like other beta-blockers, would involve blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors, leading to effects such as a reduction in heart rate, blood pressure, and cardiac contractility.
The chemical identity of this compound is established with the CAS Registry Number 58930-32-8 and the molecular formula C17H26FNO3.[1] Its chemical name is 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone.
Data Presentation
Due to the absence of publicly available quantitative data from preclinical or clinical studies on this compound, a summary table of its efficacy, pharmacokinetics, or safety profile cannot be constructed.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are not available in the public domain. Searches for in vitro and in vivo studies, dose-response experiments, or specific assays related to novel therapeutic applications did not yield any specific protocols.
Signaling Pathways and Experimental Workflows
The signaling pathway for a typical beta-blocker is well-established. However, without specific research on this compound, any diagram would be a generalized representation of the class rather than a specific visualization of this compound's action. Given the lack of experimental data, no workflows can be diagrammed.
A generalized signaling pathway for beta-adrenergic receptor antagonism is presented below for illustrative purposes.
Caption: Generalized Beta-Blocker Signaling Pathway.
Conclusion
The available data on this compound is extremely limited, preventing a detailed analysis of its novel therapeutic applications. The compound remains an obscure entity within the broader class of beta-blockers. For researchers, scientists, and drug development professionals, the lack of published research presents a significant barrier to understanding its potential beyond the theoretical framework of its drug class. Future disclosures from the original developers or new independent research would be necessary to enable any meaningful exploration of novel therapeutic avenues for this compound.
References
An In-depth Technical Guide to Butofilolol's Effect on Intracellular Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Butofilolol is a non-selective beta-adrenergic receptor antagonist. This document provides a comprehensive overview of its mechanism of action and its inhibitory effects on core intracellular signaling pathways. The primary focus is on the canonical Gs/adenylyl cyclase/cAMP/PKA pathway, which is the principal target of beta-blockers. Additionally, potential modulatory effects on other pathways, such as the MAPK/ERK cascade, are discussed based on evidence from the broader class of non-selective beta-blockers. This guide includes quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling cascades and workflows to facilitate a deeper understanding of this compound's molecular pharmacology.
Core Mechanism of Action
This compound, like other first-generation beta-blockers, functions as a competitive antagonist at β-adrenergic receptors (β-ARs).[1] It non-selectively blocks both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines such as epinephrine and norepinephrine.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. By occupying the receptor's binding site, this compound inhibits these downstream signaling pathways.[1]
The primary signaling cascade affected is the Gs-protein pathway:
-
β-Adrenergic Receptors (β1 and β2): Located on the surface of cells in various tissues, including the heart, lungs, and vascular smooth muscle.[2]
-
G-protein (Gs): β-ARs are coupled to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase (AC): When an agonist binds the receptor, the activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
Cyclic AMP (cAMP): Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]
-
Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates numerous downstream protein substrates, leading to a cellular response (e.g., increased heart rate, muscle relaxation).[4][5]
This compound's antagonism at the β-AR prevents the initial activation of the Gs-protein, thereby inhibiting the entire downstream production of cAMP and subsequent PKA-mediated events.
Intracellular Signaling Pathways Modulated by this compound
Inhibition of the Canonical cAMP/PKA Signaling Pathway
The most well-characterized effect of beta-blockade is the attenuation of the cAMP/PKA pathway. In the absence of an agonist, β-ARs can exhibit a degree of spontaneous activity; some beta-blockers act as inverse agonists, reducing this basal activity.[6][7] However, their primary role is to block agonist-induced signaling. By preventing catecholamine binding, this compound effectively reduces intracellular cAMP levels that would otherwise be elevated during sympathetic stimulation. This leads to decreased PKA activity and reduced phosphorylation of its target proteins.[4]
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 4. beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. pnas.org [pnas.org]
An In-Depth Technical Guide on the Interaction of Butofilolol with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butofilolol, also known as Bunitrolol, is a non-selective β-adrenergic receptor antagonist.[1] It belongs to the class of drugs known as beta-blockers, which are widely used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2] The therapeutic effects of this compound are primarily mediated through its interaction with β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] This guide provides a comprehensive technical overview of the molecular interactions between this compound and its target GPCRs, detailing its binding affinity, signaling pathways, and the experimental protocols used for its characterization.
Quantitative Analysis of this compound-GPCR Interaction
The interaction of this compound with β-adrenergic receptors has been quantified through radioligand binding assays, which measure the affinity of the drug for its target. The key parameter derived from these studies is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| This compound (Bunitrolol) | β1-adrenergic | 125I-iodocyanopindolol | Rat Brain | 0.42 ± 0.16 | [3] |
| β2-adrenergic | 125I-iodocyanopindolol | Rat Brain | 3.55 ± 1.61 | [3] | |
| β1-adrenergic | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [3] | |
| β2-adrenergic | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [3] | |
| This compound (Bunitrolol) | β1-adrenergic | 3H-dihydroalprenolol | Not Specified | pA2 = 8.85 | [2] |
| β2-adrenergic | 3H-dihydroalprenolol | Not Specified | pA2 = 8.97 | [2] |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.[4][5]
Signaling Pathways Modulated by this compound
This compound, as a β-adrenergic antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are primarily coupled to the stimulatory G-protein, Gs.[6]
The Canonical Gs Signaling Pathway and its Inhibition by this compound:
-
Agonist Binding and Receptor Activation: In the absence of an antagonist, the binding of an agonist (e.g., isoproterenol, epinephrine) to a β-adrenergic receptor induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[7]
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8]
-
Second Messenger Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cellular response, such as increased heart rate and contractility in cardiac cells.[6]
-
Antagonism by this compound: this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous agonists. This blockade inhibits the activation of the Gs protein, thereby preventing the production of cAMP and the subsequent downstream signaling events.
Experimental Protocols
The characterization of this compound's interaction with GPCRs relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cells or tissues endogenously or recombinantly expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors).[9]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-iodocyanopindolol).[3]
-
Unlabeled Ligand: this compound (Bunitrolol) at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Experimental Workflow:
3. Detailed Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP. This provides a measure of the functional potency of the antagonist (IC50).
1. Materials and Reagents:
-
Cell Line: A cell line expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Agonist: A known β-adrenergic agonist (e.g., isoproterenol).
-
Antagonist: this compound at a range of concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
2. Experimental Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50 value of this compound.
-
If performing a Schild analysis, construct multiple agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA2 value.[4]
-
Conclusion
This compound is a potent antagonist of both β1- and β2-adrenergic receptors, with a slightly higher affinity for the β1 subtype. Its mechanism of action involves the competitive blockade of these GPCRs, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. The binding affinity and functional antagonism of this compound can be precisely quantified using standard in vitro pharmacological techniques such as radioligand binding assays and functional cAMP assays. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other β-adrenergic receptor modulators.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Effects of bunitrolol on adrenergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The Butyrophenone Core of Butofilolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butofilolol is a β-adrenergic receptor antagonist characterized by its unique butyrophenone chemical structure. This technical guide provides an in-depth analysis of the core structural and functional aspects of this compound, with a particular focus on the influence of its butyrophenone moiety. This document summarizes available quantitative data, outlines the general synthetic pathway, and describes the established signaling mechanism for β-blockers, which is the presumed mechanism of action for this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements direct information with established principles from related compounds and general knowledge of β-adrenergic pharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is a member of the butyrophenone class of compounds. The defining feature of a butyrophenone is a phenyl ring and a butyl chain attached to a central carbonyl group.[1] In this compound, this core structure is further elaborated with a fluorinated phenyl ring linked to a propanolamine side chain, a common pharmacophore for β-adrenergic receptor antagonists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H26FNO3 | PubChem |
| Molecular Weight | 311.39 g/mol | PubChem |
Synthesis
The synthesis of this compound involves a multi-step process, beginning with a Fries rearrangement, a standard method for synthesizing hydroxyaryl ketones from phenolic esters.[2]
Experimental Protocol: General Synthetic Pathway
-
Esterification: 4-fluorophenol is reacted with butyryl chloride to form the corresponding phenolic ester.
-
Fries Rearrangement: The phenolic ester undergoes a Lewis acid-catalyzed Fries rearrangement to yield a hydroxyaryl ketone intermediate. This reaction is crucial for establishing the butyrophenone core.
-
Epoxidation: The resulting phenolic compound is treated with epichlorohydrin in the presence of a base to form an epoxide intermediate.
-
Amination: The epoxide ring is opened by reaction with tert-butylamine to introduce the β-amino alcohol side chain, yielding the final this compound product.
Note: This is a generalized protocol. Specific reaction conditions, such as catalysts, solvents, temperatures, and purification methods, would require experimental optimization.
Pharmacodynamics and Mechanism of Action
This compound is classified as a β-adrenergic receptor antagonist, or β-blocker. While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available, its pharmacological activity is presumed to be similar to other drugs in this class.
Signaling Pathway of β-Adrenergic Receptor Antagonism
β-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This antagonism prevents the activation of downstream signaling cascades.
Figure 1. Simplified signaling pathway of a β-adrenergic receptor and the antagonistic action of this compound.
Logical Workflow for Drug Action
The logical progression from drug administration to therapeutic effect for a β-blocker like this compound can be visualized as follows:
Figure 2. Logical workflow of this compound's mechanism of action.
Structure-Activity Relationship (SAR)
The SAR of butyrophenones has been extensively studied, primarily in the context of their antipsychotic activity, which is mediated by dopamine D2 receptor antagonism. Key features for this activity include a p-fluorophenyl group and a tertiary amino group separated by a three-carbon chain from the carbonyl group.
For β-blocker activity, the critical structural motif is the aryloxypropanolamine side chain. In this compound, this is the 2-[3-(tert-butylamino)-2-hydroxypropoxy] moiety attached to the fluorinated butyrophenone core. The bulky tert-butyl group on the amine is a common feature in many β-blockers and contributes to their antagonist activity. The stereochemistry of the hydroxyl group on the propanolamine side chain is also crucial for potent β-blockade, with the (S)-enantiomer typically being more active.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from clinical studies.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Value | Source |
| Volume of Distribution (Vd) | 200 - 500 L | Houin et al., 1984 |
| Apparent Clearance (CL) | 40 - 70 L/h | Houin et al., 1984 |
| Elimination Half-life (t1/2) | Not explicitly stated | - |
| Time to Maximum Concentration (Tmax) | 2 - 3 hours | Houin et al., 1984 |
| Maximum Concentration (Cmax) | 120 - 430 ng/mL | Houin et al., 1984 |
Conclusion
This compound represents an interesting chemical entity at the intersection of butyrophenone and β-blocker pharmacologies. Its butyrophenone core provides a unique structural framework for its β-adrenergic antagonistic activity. While detailed experimental data on its synthesis and receptor binding are scarce in the public domain, its general mechanism of action can be inferred from the well-established pharmacology of β-blockers. Further research is warranted to fully elucidate the specific quantitative aspects of its pharmacodynamic and pharmacokinetic profiles.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of β-Adrenergic Receptor Antagonists
Introduction
Butofilolol, as a putative β-adrenergic receptor antagonist (beta-blocker), would be characterized in vitro to determine its affinity for β-adrenergic receptors (β-ARs), its selectivity for receptor subtypes (β1 vs. β2), and its functional effect on downstream signaling pathways. Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-ARs.[1] This antagonism mitigates the effects of sympathetic nervous system stimulation on various tissues, including the heart, leading to decreased heart rate and contractility.[1]
The primary in vitro assays for characterizing beta-blockers like this compound involve radioligand receptor binding assays to determine binding affinity (Ki) and adenylyl cyclase activity assays to assess functional antagonism.[2][3] These assays are crucial for the preclinical evaluation of new chemical entities targeting the β-adrenergic system.
Key In Vitro Assays for this compound
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors and to assess its receptor selectivity.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[4][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).
Experimental Protocol:
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist)
-
Test compound: this compound
-
Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreenHTS)[4][6]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of propranolol (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of radioligand ([³H]-CGP 12177) at a concentration close to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.[6]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation:
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |
| This compound | Value | Value | Value |
| Propranolol | 1.5 | 1.2 | 1.25 |
| Atenolol | 150 | 3000 | 0.05 |
Note: Values for Propranolol and Atenolol are representative.
Experimental Workflow Diagram:
Receptor Binding Assay Workflow
Adenylyl Cyclase Activity Assay
Objective: To determine the functional antagonist activity of this compound at β1- and β2-adrenergic receptors.
Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[1] An antagonist will inhibit this agonist-induced cAMP production. This assay measures the amount of cAMP produced in the presence of a β-agonist (e.g., isoproterenol) and varying concentrations of the antagonist (this compound).
Experimental Protocol:
Materials:
-
Cells expressing human β1- or β2-adrenergic receptors
-
β-agonist: Isoproterenol
-
Test compound: this compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
ATP
-
Assay buffer: Krebs-Ringer-HEPES buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80) for 15-30 minutes at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.
-
The functional antagonist activity can be further characterized by calculating the pA2 value from a Schild plot.
Data Presentation:
| Compound | β1-AR IC50 (nM) | β2-AR IC50 (nM) |
| This compound | Value | Value |
| Propranolol | 2.5 | 2.0 |
| Atenolol | 200 | 4500 |
Note: Values for Propranolol and Atenolol are representative.
Signaling Pathway Diagram:
β-Adrenergic Receptor Signaling Pathway
The described in vitro assays, namely radioligand receptor binding and adenylyl cyclase activity assays, are fundamental for the pharmacological characterization of a novel β-adrenergic receptor antagonist such as this compound. The data generated from these protocols provide essential information on the compound's potency, selectivity, and functional activity, which are critical for its further development as a potential therapeutic agent.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Butofilolol in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Butofilolol, a potent β-adrenoceptor antagonist, in preclinical animal models of hypertension. The following sections detail its mechanism of action, summarize key quantitative data from animal studies, and provide detailed experimental protocols for its application.
Mechanism of Action
This compound is a beta-blocker drug developed for the management of essential hypertension.[1] Its primary mechanism of action involves the blockade of β-adrenergic receptors. This antagonism of β-receptors leads to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of cardiac contraction (negative inotropic effect).[2] Consequently, cardiac output is diminished, contributing to a lowering of blood pressure.
Furthermore, this compound has been observed to decrease plasma renin activity.[2] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. By inhibiting renin release, this compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Some evidence also suggests that this compound may possess vasodilatory properties, directly acting on the smooth muscle cells of blood vessels to reduce vascular resistance.[2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound (referred to as Bometolol in the cited study) in various rat models of hypertension.
Table 1: Acute Effects of this compound on Blood Pressure in Hypertensive Rats
| Animal Model | Treatment | Dose (p.o.) | Observation |
| Spontaneously Hypertensive Rats (SHR) | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |
| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |
| Two Kidney, One Clip Hypertensive Rats | This compound | 10-30 mg/kg | Dose-dependent lowering of blood pressure.[2] |
Table 2: Subchronic Effects of this compound in Hypertensive Rats (5-week treatment)
| Animal Model | Treatment | Dose (p.o.) | Effect on Blood Pressure | Effect on Heart Rate | Other Notable Effects |
| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 10-30 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |
| Deoxycorticosterone and Salt Hypertensive Rats | This compound | 100-300 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions. Toxic symptoms observed at 300 mg/kg.[2] |
| Two Kidney, One Clip Hypertensive Rats | This compound | 10-30 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |
| Two Kidney, One Clip Hypertensive Rats | This compound | 100-300 mg/kg | No significant antihypertensive effect.[2] | Dose-dependent decrease.[2] | Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in animal models of hypertension.
Protocol 1: Evaluation of Acute Antihypertensive Effects of this compound
Objective: To determine the dose-dependent effect of a single oral dose of this compound on blood pressure in hypertensive rat models.
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of volume-dependent hypertension. To induce hypertension, unilaterally nephrectomized rats receive weekly subcutaneous injections of DOCA (e.g., 25 mg/kg) and are provided with 1% NaCl drinking water.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats: A model of renovascular hypertension. Hypertension is induced by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Animal restraining devices (for tail-cuff method)
Procedure:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Train the animals for blood pressure measurement to minimize stress-induced fluctuations.
-
On the day of the experiment, measure the baseline blood pressure and heart rate of each animal.
-
Administer this compound orally at doses of 10, 20, and 30 mg/kg to different groups of rats. A control group should receive the vehicle only.
-
Continuously monitor blood pressure and heart rate for 8 hours post-administration.
-
A final measurement should be taken at 24 hours post-administration.[2]
-
Record all data and analyze for statistically significant changes from baseline and between groups.
Protocol 2: Evaluation of Subchronic Antihypertensive Effects of this compound
Objective: To assess the long-term effects of daily this compound administration on blood pressure, heart rate, and end-organ damage in hypertensive rats.
Animal Models:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
Materials:
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system
-
Equipment for blood collection (e.g., capillary tubes, centrifuge)
-
Assay kits for plasma renin activity
-
Histopathology equipment and reagents
Procedure:
-
Induce hypertension in the chosen animal models.
-
Once hypertension is established (typically 4-6 weeks), divide the animals into treatment and control groups.
-
Administer this compound orally once daily at doses of 10-30 mg/kg or 100-300 mg/kg for 5 weeks.[2] The control group receives the vehicle.
-
Measure blood pressure and heart rate weekly.
-
At the end of the 5-week treatment period, collect blood samples for the measurement of plasma renin activity.
-
Euthanize the animals and harvest organs (heart, kidneys) for weight measurement and histopathological analysis to assess for vascular lesions.
-
Analyze the data for significant differences between the treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound in hypertension.
Caption: Workflow for acute this compound studies in hypertensive rats.
Caption: Logical relationship of subchronic this compound effects.
References
Application Notes & Protocols: Quantification of Butofilolol in Human Plasma by HPLC
These application notes provide a detailed overview and protocol for the quantification of butofilolol, a beta-adrenergic blocker, in human plasma using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this document outlines a robust protocol adapted from established methods for other beta-blockers, such as propranolol, which share structural and chemical similarities. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a beta-adrenergic antagonist used in the management of cardiovascular conditions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for this purpose. The following sections detail the necessary sample preparation, chromatographic conditions, and validation parameters based on a common HPLC-UV detection method.
Principle of the Method
The method involves the isolation of this compound from plasma proteins via a protein precipitation step. The resulting supernatant is then directly injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. Quantification is based on the peak area of the analyte compared to a calibration curve.
Experimental Protocols
-
This compound reference standard
-
Internal Standard (e.g., Propranolol)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Triethylamine (TEA)
-
Deionized water
-
Human plasma (drug-free)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[1]
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution (if used).
-
Add 1.0 mL of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Diagram of the Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are based on typical conditions for beta-blocker analysis.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile : TEA (70:30:0.01 v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Run Time | 10 minutes |
Data Presentation and Method Validation
Method validation should be performed according to established guidelines to ensure reliability. The following table presents typical quantitative data for HPLC methods used for beta-blocker quantification in plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 150 ng/mL | [4] |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.3 - 5 ng/mL | [3][4] |
| Recovery | > 90% | [4] |
| Intra-day Precision (%RSD) | < 6.1% | [4] |
| Inter-day Precision (%RSD) | < 6.1% | [4] |
| Retention Time | Analyte-specific (e.g., ~6-8 min) |
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially higher sensitivity, Solid-Phase Extraction (SPE) can be employed.[1][3]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[3]
-
Sample Loading: Load 1 mL of the plasma sample (pre-treated by vortexing with a buffer, e.g., phosphate buffer pH 9.0) onto the cartridge.[3]
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.[3]
-
Elution: Elute the analyte with 1 mL of methanol containing 0.1% acetic acid.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
Diagram of the Solid-Phase Extraction Workflow
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Conclusion
The HPLC method detailed in these application notes provides a reliable framework for the quantification of this compound in human plasma. While this protocol is based on established methods for similar beta-blockers, it is imperative that the method be fully validated for this compound specifically, adhering to regulatory guidelines to ensure accuracy, precision, and robustness for its intended application in clinical and research settings.
References
Application Notes and Protocols for the Characterization of Butofilolol in β-Adrenoceptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butofilolol is identified as a β-adrenoceptor antagonist, a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors.[1][2] This action modulates the physiological responses mediated by these receptors, such as heart rate, cardiac contractility, and smooth muscle relaxation.[1][3] β-adrenoceptors are G-protein coupled receptors (GPCRs) that are broadly classified into three main subtypes: β1, β2, and β3.[4][5] β1-adrenoceptors are predominantly found in the heart, while β2-adrenoceptors are prevalent in the smooth muscle of the airways and blood vessels.[6][7]
The functional characterization of a β-adrenoceptor antagonist like this compound is crucial for determining its potency, selectivity, and mechanism of action. This document provides detailed protocols for two key in vitro functional assays: Radioligand Binding Assays and cAMP Accumulation Assays. These assays are fundamental in preclinical drug development to quantify the interaction of a compound with its target receptor and to measure its functional effect on downstream signaling pathways.
Due to the limited availability of specific published data for this compound in functional assays, the following protocols are presented as generalized methods for characterizing a β-adrenoceptor antagonist. The data tables include illustrative examples based on well-characterized cardioselective β-blockers to provide a comparative context.
Data Presentation: Illustrative Pharmacological Profile
The following table summarizes the kind of quantitative data obtained from β-adrenoceptor functional assays. The values presented here are for the well-characterized β1-selective antagonist, bisoprolol, and are for illustrative purposes to demonstrate how to present data for this compound once it is generated.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β1/β2 Selectivity Ratio | Assay Type | Reference |
| Ki (nM) | 2.5 | 35 | 14 | Radioligand Binding | [8] |
| pA2 | 8.6 | 6.8 | - | Schild Analysis | - |
| IC50 (nM) | 5.0 | 70 | 14 | cAMP Accumulation | - |
Note: Ki represents the inhibition constant, indicating the affinity of the antagonist for the receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor that reduces the response by half. The β1/β2 selectivity ratio is calculated from the ratio of Ki or IC50 values (Ki(β2)/Ki(β1)).
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] These assays measure the direct binding of a radiolabeled ligand to the receptor and can be used in competition format to determine the affinity of an unlabeled compound like this compound.
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.
Materials:
-
Cell lines stably expressing human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).
-
Test compound: this compound at a range of concentrations.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters and filtration apparatus.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture the β1- and β2-adrenoceptor expressing cells to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand ([³H]-CGP 12177).
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptors.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of propranolol).
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger, cyclic AMP (cAMP). β-adrenoceptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP upon agonist stimulation.[1]
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cell lines stably expressing human β1- or β2-adrenoceptors.
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonist: Isoproterenol (a non-selective β-adrenoceptor agonist).
-
Test compound: this compound at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Culture and Plating:
-
Culture the β1- and β2-adrenoceptor expressing cells and seed them into a 96-well or 384-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and add stimulation buffer containing increasing concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to the wells already containing this compound.
-
Include control wells with cells only (basal), cells with isoproterenol only (maximal stimulation), and cells with varying concentrations of this compound without isoproterenol.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the maximal response produced by isoproterenol alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: β-Adrenoceptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. Pharmacologic aspects of cardioselectivity in a beta-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies for butofilolol, a beta-adrenergic receptor antagonist. The document outlines detailed protocols for evaluating the therapeutic potential of this compound in established animal models of hypertension, angina pectoris, and cardiac arrhythmia. Methodologies for key experiments, including hemodynamic monitoring, electrocardiography, and histopathological analysis, are described. Additionally, structured tables for data presentation and visualizations of experimental workflows and signaling pathways are provided to facilitate robust study design and interpretation.
Introduction to this compound
This compound is a beta-adrenergic receptor antagonist (beta-blocker) developed for the treatment of cardiovascular diseases.[1] Like other beta-blockers, its primary mechanism of action is the competitive inhibition of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptor sites.[2][3] This blockade results in a negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effect on the heart muscle.[2] These actions decrease myocardial oxygen demand, making this compound a candidate for treating conditions like hypertension, angina, and certain cardiac arrhythmias.[2][3] Preclinical studies are essential to systematically evaluate its efficacy and safety profile before advancing to clinical trials.
Mechanism of Action: Beta-Adrenergic Blockade
This compound exerts its effects by blocking the β-adrenergic signaling pathway. In the heart, stimulation of β1-receptors by catecholamines activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to phosphorylation of calcium channels and other proteins, which increases heart rate and contractility. This compound interrupts this cascade at the receptor level.
General Preclinical Study Workflow
A typical preclinical efficacy study for this compound follows a structured workflow, from model selection to data analysis. This ensures that the generated data is robust, reproducible, and relevant for predicting clinical outcomes.
References
Proper Administration and Dosage of Butorphanol in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper administration and dosage of butorphanol in rat models for research purposes. The following protocols and data are synthesized from peer-reviewed studies and are intended to ensure safe and effective experimental outcomes.
Application Notes
Butorphanol is a synthetic opioid agonist-antagonist analgesic.[1] In rats, it is utilized for its potent analgesic effects and to study its influence on consummatory behavior.[2][3] Its primary mechanism of action is through agonistic activity at the kappa and sigma opioid receptors in the central nervous system, which alters the perception and response to pain.[1] The duration of its analgesic effect is typically between 1 to 2 hours following subcutaneous administration.[3] Butorphanol is metabolized by the liver and excreted through urine and bile.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of butorphanol in rats for different research applications.
Table 1: Dosage and Administration for Analgesia Studies
| Parameter | Value | Route of Administration | Rat Strain | Source |
| Analgesic Dose | 2.0 mg/kg | Subcutaneous (s.c.) | Sprague-Dawley | [3] |
| Duration of Analgesia | 1 - 2 hours | Subcutaneous (s.c.) | Sprague-Dawley | [3] |
| Intrathecal Infusion (Tolerance Study) | 13, 26, or 52 nmol/h | Intrathecal (i.t.) | Not Specified | [4] |
Table 2: Dosage and Administration for Feeding Behavior Studies
| Parameter | Value | Route of Administration | Rat Strain | Source |
| Single Orexigenic Dose | 4 mg/kg | Subcutaneous (s.c.) | Not Specified | [2][5][6] |
| Repeated Orexigenic Dose | 4 mg/kg (every 6h for 48h) | Subcutaneous (s.c.) | Not Specified | [5] |
| Ascending Orexigenic Doses | 1, 2, 4, 8, and 16 mg/kg (at 0, 6, 12, 18, and 24h) | Subcutaneous (s.c.) | Not Specified | [5] |
| Direct PVN Injection (Orexigenic) | 30 µg | Intracerebral | Not Specified | [2] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Efficacy
This protocol is designed to assess the magnitude and duration of butorphanol's analgesic effects using the hot plate or tail flick assay.[3]
Materials:
-
Butorphanol tartrate solution
-
Saline solution (vehicle control)
-
Syringes and needles for subcutaneous injection
-
Hot plate or tail flick apparatus
-
Male Sprague-Dawley rats (200-300 g)
Procedure:
-
Acclimatize rats to the testing environment to minimize stress-induced analgesia.
-
Obtain at least five baseline measurements for each rat on the hot plate or tail flick apparatus prior to drug administration.
-
Administer butorphanol (2.0 mg/kg, s.c.) or saline to the treatment and control groups, respectively.
-
Measure the analgesic response (e.g., latency to lick paw or flick tail) at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.
-
Record and analyze the data to determine the peak analgesic effect and the duration of action.
Protocol 2: Investigation of Orexigenic (Feeding-Inducing) Effects
This protocol outlines the procedure for studying the effects of butorphanol on food intake.[5][6]
Materials:
-
Butorphanol tartrate solution
-
Saline solution (vehicle control)
-
Syringes and needles for subcutaneous injection
-
Standard rat chow
-
Metabolic cages for accurate food intake measurement
-
Adult male rats
Procedure:
-
House rats individually in metabolic cages and allow them to acclimate.
-
For single-dose studies, administer butorphanol (4 mg/kg, s.c.) or saline.
-
For repeated-dose studies, administer butorphanol (4 mg/kg, s.c.) every 6 hours for 48 hours.
-
For ascending-dose studies, administer increasing doses of butorphanol (1, 2, 4, 8, and 16 mg/kg, s.c.) at 6-hour intervals.
-
Measure cumulative food intake at various time points (e.g., 2, 3, and 6 hours) after each injection.[5][6]
-
Ensure a control group receiving saline is included in all experiments.
-
The experiment can be conducted in both ad libitum fed and food-deprived rats to assess the effect of satiety state.[5]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of butorphanol's analgesic action.
Experimental Workflows
Caption: Experimental workflow for evaluating butorphanol-induced analgesia.
Caption: Experimental workflow for a butorphanol-induced feeding study.
References
- 1. Butorphanol Tartrate – Rat Guide [ratguide.com]
- 2. Identification of central sites involved in butorphanol-induced feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tolerance to intrathecal butorphanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Butorphanol on Feeding and Neuropeptide Y in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of butorphanol on feeding and neuropeptide Y in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Butofilolol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butofilolol is classified as a beta-adrenoceptor antagonist, commonly referred to as a beta-blocker. These compounds are known to interfere with the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This document provides detailed protocols for the in vitro characterization of this compound in a cell culture setting. The described experiments are designed to assess its effects on cell viability and its antagonistic activity on the beta-adrenergic signaling pathway.
Data Presentation
| Parameter | Cell Line | This compound | Isoproterenol (Positive Control) | Propranolol (Reference Compound) |
| Cell Viability (IC50) | HEK293 | >100 µM (Example Value) | >100 µM | >100 µM |
| cAMP Inhibition (IC50) | HEK293-β2AR | 50 nM (Example Value) | N/A | 10 nM |
| pCREB Inhibition (IC50) | A549 | 75 nM (Example Value) | N/A | 20 nM |
Signaling Pathway
The canonical beta-adrenergic signaling pathway is initiated by the binding of an agonist to the beta-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][3] this compound, as a beta-adrenoceptor antagonist, is expected to block this cascade by preventing agonist binding.
Experimental Protocols
The following protocols provide a general framework for the in vitro evaluation of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow
The overall workflow for characterizing this compound involves a tiered approach, starting with an assessment of its general cytotoxicity, followed by specific functional assays to determine its antagonistic potency on the beta-adrenergic receptor.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic potential of this compound on a selected cell line.[4][5][6]
Materials:
-
Cell line (e.g., HEK293, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.[7][8][9]
Materials:
-
Cell line expressing the target beta-adrenergic receptor (e.g., HEK293 cells stably expressing the β2-adrenergic receptor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound stock solution
-
Beta-adrenergic agonist (e.g., Isoproterenol)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates (for luminescent/fluorescent assays)
Procedure:
-
Seed cells in a 384-well plate and incubate to form a confluent monolayer.
-
Prepare dilutions of this compound in assay buffer.
-
Prepare a solution of isoproterenol at a concentration that elicits a submaximal response (e.g., EC80).
-
Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add the isoproterenol solution to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of the isoproterenol-stimulated cAMP production to calculate the IC50 value.
Protocol 3: Western Blot for Phospho-CREB (pCREB)
This protocol assesses the effect of this compound on the phosphorylation of CREB, a downstream effector in the beta-adrenergic pathway.[10][11][12][13]
Materials:
-
Cell line expressing beta-adrenergic receptors
-
6-well cell culture plates
-
This compound stock solution
-
Isoproterenol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with isoproterenol (e.g., 1 µM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody for normalization.
-
Quantify the band intensities and plot the ratio of pCREB to total CREB against the this compound concentration to determine the IC50.
References
- 1. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. gladstone.org [gladstone.org]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Analytical Purity Assessment of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butofilolol is a beta-adrenoreceptor antagonist utilized in the management of cardiovascular conditions. Ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can affect the efficacy and safety of the final drug product.[1] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the assessment of this compound purity, including the analysis of related substances, enantiomeric purity, and residual solvents.
The methodologies described herein are essential for quality control, stability studies, and regulatory submissions. They are designed to provide accurate and reproducible results for the quantitative determination of this compound and its potential impurities.
Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed for the comprehensive purity assessment of this compound. The choice of method depends on the specific aspect of purity being evaluated, such as the presence of related substances, chiral isomers, or residual solvents from the manufacturing process.
High-Performance Liquid Chromatography (HPLC) for Related Substances
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its related substances.[2][3][4] A stability-indicating HPLC method is crucial for separating the active ingredient from any degradation products that may form under various stress conditions, ensuring the method's specificity.
Key Advantages of HPLC:
-
High Resolution: Capable of separating complex mixtures of closely related compounds.
-
Sensitivity: Modern detectors can identify and quantify impurities at very low levels.
-
Versatility: Can be adapted for various types of compounds and matrices.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This compound possesses a chiral center, meaning it can exist as two enantiomers. Since different enantiomers of a drug can have distinct pharmacological and toxicological profiles, it is essential to control the enantiomeric purity of the API.[5][6][7] Chiral HPLC is the most common technique for the separation and quantification of enantiomers.[5][6][7][8]
Common Chiral Stationary Phases (CSPs) for Beta-Blockers:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)
-
Macrocyclic antibiotic-based CSPs (e.g., vancomycin)
Gas Chromatography (GC) for Residual Solvents
The manufacturing process of this compound may involve the use of various organic solvents. Gas Chromatography (GC) with headspace sampling is the standard method for identifying and quantifying these residual solvents to ensure they are below the limits specified by regulatory guidelines such as ICH Q3C.[9][10][11][12]
Key Features of GC for Residual Solvent Analysis:
-
High Sensitivity: Capable of detecting trace levels of volatile organic compounds.
-
Specificity: Provides excellent separation of a wide range of solvents.
-
Robustness: Well-established and reliable technique for routine quality control.[9][10]
Data Presentation
Quantitative data from the analytical purity assessment of this compound should be summarized in clearly structured tables for easy comparison and trend analysis.
Table 1: HPLC Analysis of this compound and its Related Substances (Example Data)
| Analyte | Retention Time (min) | Area (%) | Specification Limit (%) |
| This compound | 10.2 | 99.85 | NLT 99.0 |
| Impurity A (Starting Material) | 5.8 | 0.05 | NMT 0.1 |
| Impurity B (By-product) | 7.1 | 0.03 | NMT 0.1 |
| Unknown Impurity 1 | 12.5 | 0.02 | NMT 0.1 |
| Total Impurities | - | 0.15 | NMT 1.0 |
NLT: Not Less Than, NMT: Not More Than
Table 2: Chiral HPLC Analysis of this compound Enantiomers (Example Data)
| Enantiomer | Retention Time (min) | Area (%) | Specification Limit (%) |
| (S)-Butofilolol | 15.3 | 99.95 | NLT 99.5 |
| (R)-Butofilolol | 18.9 | 0.05 | NMT 0.5 |
Table 3: GC Analysis of Residual Solvents in this compound (Example Data)
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 3.5 | 50 | 3000 |
| Acetone | 4.2 | 25 | 5000 |
| Toluene | 8.1 | 10 | 890 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity
Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 25 mg of this compound API in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL for the assay.
-
For related substances, use a concentration of 1 mg/mL.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound samples should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the this compound peak.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound API in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.
Protocol 3: GC Method for Residual Solvents in this compound
Objective: To identify and quantify residual solvents in this compound API.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
GC Conditions:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness
-
Carrier Gas: Nitrogen or Helium at a constant flow of 3.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Split Ratio: 5:1
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
Sample Preparation:
-
Accurately weigh about 100 mg of this compound API into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide) that does not interfere with the analytes.
-
Seal the vial tightly with a septum and cap.
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Principle of HPLC Separation.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. almacgroup.com [almacgroup.com]
- 11. agilent.com [agilent.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Laboratory Synthesis and Purification of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the laboratory synthesis and purification of Butofilolol, a beta-adrenergic blocking agent. The protocol is based on established synthetic methodologies for beta-blockers and common purification techniques employed in pharmaceutical chemistry.[1][2][3] this compound, with the chemical name 1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl}-1-butanone, is synthesized through a two-step process involving the formation of an epoxide intermediate followed by its reaction with tert-butylamine.[1] Subsequent purification is achieved through a multi-step process including extraction and chromatographic techniques to ensure high purity of the final compound. This guide offers detailed experimental procedures, data presentation in tabular format, and visual workflows to aid in the successful synthesis and purification of this compound in a laboratory setting.
Introduction
Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] They function by blocking the effects of adrenaline on beta-adrenergic receptors.[4] The synthesis of beta-blockers typically involves the reaction of a substituted phenol with an epoxide-forming reagent, followed by the introduction of an amine side chain.[1] This general approach is adaptable for the synthesis of a wide variety of beta-blockers, including this compound.
The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, robust purification protocols are essential. Common techniques for the purification of basic compounds like this compound include liquid-liquid extraction to remove bulk impurities and chromatography for fine purification.[5][6][7]
Synthesis of this compound
The synthesis of this compound can be accomplished in two main steps:
-
Step 1: Synthesis of 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one. This step involves the reaction of 1-(2-hydroxy-5-fluorophenyl)butan-1-one with epichlorohydrin in the presence of a base.
-
Step 2: Synthesis of this compound. The epoxide intermediate from Step 1 is then reacted with tert-butylamine to yield this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
1-(2-hydroxy-5-fluorophenyl)butan-1-one
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
tert-Butylamine
-
Methanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step 1: Synthesis of 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxy-5-fluorophenyl)butan-1-one (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature.
-
To this mixture, add epichlorohydrin (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude epoxide from Step 1 in methanol in a sealed reaction vessel.
-
Add tert-butylamine (3-4 equivalents) to the solution.
-
Heat the mixture at 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
The resulting crude this compound can then be subjected to the purification protocol.
Synthesis Data
| Parameter | Step 1: Epoxide Formation | Step 2: this compound Formation | Overall |
| Reactants | 1-(2-hydroxy-5-fluorophenyl)butan-1-one, Epichlorohydrin | 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one, tert-Butylamine | - |
| Typical Molar Ratio | 1 : 1.2 | 1 : 3.5 | - |
| Solvent | Methanol | Methanol | - |
| Reaction Time (hours) | 3 - 4 | 4 - 6 | 7 - 10 |
| Temperature (°C) | Reflux | 60 - 70 | - |
| Typical Yield (%) | 85 - 95 | 70 - 85 | 60 - 80 |
| Product Purity (crude, %) | ~90 | ~75 | - |
Note: These are typical values and may vary based on specific reaction conditions and scale.
Purification of this compound
The purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of liquid-liquid extraction and column chromatography is an effective method.[7][8]
Experimental Protocol: Purification
Materials and Reagents:
-
Crude this compound
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Purification Steps:
-
Acid-Base Extraction:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1M HCl. The basic this compound will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash the organic layer with 1M HCl.
-
Combine the aqueous layers and basify with 2M NaOH until the pH is >10. This will precipitate the free base of this compound.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the enriched this compound.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.
-
Dissolve the enriched this compound from the extraction step in a minimum amount of the chromatography eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Purification Data
| Purification Step | Purpose | Solvents/Reagents | Typical Recovery (%) | Purity Achieved (%) |
| Acid-Base Extraction | Removal of non-basic impurities and unreacted starting materials. | Diethyl ether, 1M HCl, 2M NaOH, Ethyl acetate | 80 - 90 | > 90 |
| Flash Chromatography | Separation of this compound from closely related impurities and by-products. | Silica gel, Hexane, Ethyl acetate | 75 - 85 | > 98 |
| Overall | - | - | 60 - 75 | > 98 |
Note: Recovery and purity values are estimates and depend on the efficiency of each step.
Visualizing the Process
This compound Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
This compound Purification Workflow
Caption: Purification workflow for this compound.
Conclusion
The described protocols for the synthesis and purification of this compound are based on well-established and reliable chemical methodologies for beta-blockers. The two-step synthesis is efficient, and the subsequent purification, combining extraction and chromatography, is effective in achieving high purity. These application notes provide a solid foundation for researchers and scientists to produce high-quality this compound for further study and development. It is recommended that all procedures be carried out by trained personnel in a suitable laboratory environment, with appropriate safety precautions.
References
- 1. jmedchem.com [jmedchem.com]
- 2. [PDF] Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) | Semantic Scholar [semanticscholar.org]
- 3. "Synthetic approaches towards the synthesis of beta-blockers (betaxolol" by FURQAN AHMAD SADDIQUE, AMEER FAWAD ZAHOOR et al. [journals.tubitak.gov.tr]
- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Butofilolol Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butofilolol is a β-adrenergic receptor antagonist used in research to investigate the signaling pathways involved in various physiological and pathological processes. Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆FNO₃ | [1] |
| Molecular Weight | 311.4 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| CAS Number | 58930-32-8 | [1] |
Solubility Data
The selection of an appropriate solvent is critical for preparing a concentrated stock solution. The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. Therefore, it is highly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and maximum concentration for their specific batch of this compound.
General Solubility Profile (Qualitative):
Based on the chemical structure and the properties of similar β-blockers, the following qualitative solubility profile can be anticipated:
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | A common solvent for preparing highly concentrated stock solutions of organic compounds for cell culture.[2][3] |
| Ethanol | Expected to be soluble | Can be used as an alternative to DMSO. |
| Water | Expected to be sparingly soluble | Solubility may be pH-dependent. |
Recommendation: To determine the solubility, start with a small, accurately weighed amount of this compound and add the solvent of choice dropwise while vortexing until the compound is completely dissolved. This will provide an approximate maximum concentration for your stock solution.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound stock solutions. The final concentrations should be adjusted based on the experimentally determined solubility.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.
Required Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For 10 mL of a 10 mM solution: Mass = 0.010 mol/L x 311.4 g/mol x 0.010 L = 0.03114 g (or 31.14 mg)
-
-
Weigh the this compound:
-
Under a laminar flow hood, carefully weigh out 31.14 mg of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add 10 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.
-
When treating cells, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Mechanism of Action and Signaling Pathway
This compound is a β-adrenergic receptor antagonist, also known as a beta-blocker. It primarily functions by blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This inhibition modulates the downstream signaling cascades typically activated by these receptors.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Stock solution preparation workflow.
Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure the accuracy and validity of their experimental procedures. The lack of publicly available, quantitative solubility data for this compound necessitates that researchers perform their own solubility assessments to determine appropriate stock solution concentrations.
References
Application Notes and Protocols: In Vitro Transdermal Permeation Studies of Butofilolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butofilolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris. The transdermal delivery of this compound presents a promising alternative to conventional oral administration, offering the potential for sustained drug release, avoidance of first-pass metabolism, and improved patient compliance. In vitro transdermal permeation studies are a critical step in the development of such delivery systems, providing essential data on the drug's ability to penetrate the skin barrier.
This document provides detailed application notes and protocols for conducting in vitro transdermal permeation studies of this compound. It includes comprehensive experimental methodologies, data presentation guidelines, and visual representations of key processes to aid researchers in designing and executing robust and reproducible studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from in vitro transdermal permeation studies of beta-blockers. While specific data for this compound is limited, data for bupranolol (a structurally similar beta-blocker) is presented as a proxy, alongside data for other relevant beta-blockers to provide a comparative context.
Table 1: In Vitro Transdermal Flux of Bupranolol with Various Penetration Enhancers
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) |
| Control (0.4% w/v aqueous suspension) | 1.0 ± 0.2 |
| + 5% w/v 2-Pyrrolidone (PY) | 3.8 ± 0.5 |
| + 5% w/v 1-Methyl-2-pyrrolidone (MPY) | 2.4 ± 0.3 |
| + 10% w/v Propylene Glycol (PG) | 2.5 ± 0.4 |
| + 30% w/v Propylene Glycol (PG) | 5.0 ± 0.6 |
| + 2% w/v Menthol in isopropanol-water (6:4) | 3.8 ± 0.7 |
Data adapted from a study on bupranolol transdermal delivery.
Table 2: Comparative In Vitro Permeation Parameters of Various Beta-Blockers
| Beta-Blocker | Permeability Coefficient (Kp) (x 10⁻³ cm/h) | Lag Time (h) |
| Propranolol | 5.0 | ~2 - 4 |
| Metoprolol | 0.216 | ~3 - 6 |
| Atenolol | 0.14 | ~4 - 8 |
| Oxprenolol | Not specified | ~2 - 5 |
This table presents a range of values reported for different beta-blockers to provide a general reference for transdermal permeation studies.[1][2]
Experimental Protocols
This section outlines detailed methodologies for conducting in vitro transdermal permeation studies of this compound using Franz diffusion cells, a widely accepted and utilized apparatus for such investigations.
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor chamber volume (e.g., 5 mL).
-
Skin Membrane: Excised human or animal skin (e.g., rat, porcine ear).[3] Human skin is the gold standard, but animal models are often used in preliminary studies.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 or a certain percentage of ethanol to maintain sink conditions for lipophilic drugs.
-
This compound Formulation: The test formulation of this compound (e.g., gel, patch, solution).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a validated UV spectrophotometric method for the quantification of this compound.[4]
-
Standard Laboratory Equipment: Water bath with temperature control, magnetic stirrers, syringes, vials, pipettes, etc.
Skin Preparation
-
Source and Storage: Obtain full-thickness skin from a reliable source. If using animal skin, freshly excised skin is preferred. Skin can be stored at -20°C or below for several weeks.
-
Thawing and Cleaning: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Hair Removal: If necessary, carefully clip the hair from the epidermal surface. Avoid using depilatory creams as they can damage the stratum corneum.
-
Dermatoming (Optional but Recommended): For better reproducibility, prepare split-thickness skin membranes (e.g., 200-400 µm) using a dermatome.
-
Hydration: Hydrate the prepared skin sections in PBS (pH 7.4) for at least 30 minutes before mounting them in the diffusion cells.
Franz Diffusion Cell Setup and a.ssay Procedure
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled Franz cells in a circulating water bath maintained at 32 ± 1°C to simulate physiological skin surface temperature.
-
Stirring: Continuously stir the receptor solution at a constant rate (e.g., 600 rpm) to ensure a uniform concentration.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. For semi-solid formulations, this is typically a finite dose (e.g., 10-15 mg/cm²).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution through the sampling arm.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
Analytical Method: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate and sensitive quantification of this compound in the receptor solution. A validated UV spectrophotometric method can also be employed.
3.4.1. HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., around 270 nm).
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of standard solutions of this compound in the receptor solution to generate a calibration curve for quantification.
3.4.2. UV Spectrophotometry Method
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the receptor solution using a UV-Vis spectrophotometer. For beta-blockers like bisoprolol, a similar compound, the λmax is around 273 nm in methanol.[5]
-
Calibration Curve: Prepare standard solutions of this compound in the receptor solution and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Analysis: Measure the absorbance of the collected samples and determine the concentration of this compound using the calibration curve.
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area of the skin (Q, µg/cm²) at each time point, correcting for the removed sample volume.
-
Permeation Profile: Plot the cumulative amount of this compound permeated per unit area (Q) versus time (t).
-
Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile. It is expressed in µg/cm²/h.
-
Lag Time (tL): Determine the lag time by extrapolating the linear portion of the permeation profile to the x-axis (time axis).
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / C Where:
-
Jss is the steady-state flux.
-
C is the concentration of this compound in the donor formulation.
-
Visualization of Experimental Workflow and Permeation Pathways
Experimental Workflow
Caption: Workflow for in vitro transdermal permeation study of this compound.
Transdermal Permeation Pathways
Caption: Major pathways for transdermal drug permeation through the skin.
References
- 1. A comparative in vitro study of percutaneous penetration of beta-blockers in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Skin Permeation of β-blockers for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. ijbpas.com [ijbpas.com]
Troubleshooting & Optimization
Technical Support Center: Butofilolol Solubility for Cell-Based Assays
This technical support guide provides troubleshooting strategies and detailed protocols to help researchers overcome solubility challenges with butofilolol in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue for lipophilic compounds like this compound. The sudden increase in the aqueous nature of the solvent upon addition to the medium causes the compound to crash out of solution. Here are several steps you can take to mitigate this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium that still maintains this compound solubility. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is always best to determine the specific tolerance of your cell line.
-
Use a serial dilution strategy: Instead of adding the highly concentrated DMSO stock directly to the full volume of your medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Warm the cell culture medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Increase the serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in your medium can help solubilize lipophilic compounds through binding to albumin and other proteins.
Q2: What is the maximum recommended concentration of this compound for cell-based assays?
A2: The maximum concentration is limited by its solubility in the final assay medium and any potential cytotoxicity. Due to its lipophilic nature (estimated LogP of 2.9), the aqueous solubility of this compound is expected to be low. It is recommended to perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation. A typical starting point for screening is in the range of 1-10 µM.
Q3: Are there alternative solvents to DMSO that I can use?
A3: Yes, if DMSO is not suitable for your experiment, you can consider other organic solvents. However, you must test the solubility of this compound and the tolerance of your cells to these solvents. Potential alternatives include:
-
Ethanol: Less toxic to some cell lines than DMSO.
-
Dimethylformamide (DMF): A stronger solvent than DMSO, but also more toxic. Use with caution and at very low final concentrations.
Always prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous assay buffer or cell culture medium.
Q4: Can I use techniques other than co-solvents to improve this compound solubility?
A4: Yes, several other techniques can be employed, although they are more complex:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of your medium (within a range compatible with your cells) might improve solubility. As a beta-blocker, this compound is a weak base, so a slightly acidic pH may increase its solubility. However, the physiological constraints of cell culture limit the extent to which pH can be altered.
-
Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex. This can significantly enhance the aqueous solubility of compounds like this compound. You would need to test different types of cyclodextrins and their concentrations.
-
Formulation with surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes improve the solubility of hydrophobic compounds. However, surfactants can be toxic to cells, so careful dose-response experiments are necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or gently warming.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile clear microplate (96-well) or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in the cell culture medium. For example, if your stock is 10 mM, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is constant across all dilutions and in the vehicle control.
-
Add the prepared solutions to the wells of a 96-well plate.
-
Include a vehicle control (medium with the same final concentration of the organic solvent but without this compound).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation using a microscope. You can also measure the absorbance at a high wavelength (e.g., 600 nm) using a microplate reader to quantify any turbidity caused by precipitation.
-
The highest concentration that remains clear is your maximum working concentration.
Data Presentation
Table 1: Properties of Common Solvents for Cell-Based Assays
| Solvent | Polarity | Common Stock Concentration | Typical Final Concentration in Medium | Notes |
| DMSO | Polar aprotic | 10-100 mM | ≤ 0.5% (v/v) | Good for many nonpolar compounds; can be toxic to some cells at higher concentrations. |
| Ethanol | Polar protic | 10-50 mM | ≤ 1% (v/v) | Generally less toxic than DMSO; may not be as effective for highly lipophilic compounds. |
| DMF | Polar aprotic | 10-50 mM | ≤ 0.1% (v/v) | Stronger solvent than DMSO, but more toxic. Use with caution. |
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solubility for cell-based assays.
Technical Support Center: Identifying Butorphanol Degradation Products by LC/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of butorphanol degradation products using Liquid Chromatography-Mass Spectrometry (LC/MS).
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of butorphanol?
A1: Under long-term storage conditions, butorphanol tartrate has been observed to degrade into several products. These include oxidative products, such as 9-hydroxy-butorphanol and 9-keto-butorphanol, as well as norbutorphanol (an N-dealkylation product), a ring-contraction degradant, and delta 1, 10 a-butorphanol.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can lead to the formation of these and potentially other degradation products.
Q2: What is the general approach for identifying unknown degradation products of butorphanol by LC/MS?
A2: The general approach involves subjecting a butorphanol sample to forced degradation conditions to generate the degradation products. This stressed sample is then analyzed by LC/MS or LC/MS/MS. The chromatographic separation of the parent drug from its degradation products is followed by mass spectrometric analysis to determine the molecular weights and fragmentation patterns of the eluted compounds. This data, combined with knowledge of butorphanol's structure and common degradation pathways, allows for the structural elucidation of the degradation products.[1]
Q3: What are the typical LC/MS parameters for the analysis of butorphanol and its degradation products?
A3: While specific parameters should be optimized for your instrument and application, a common starting point for the LC/MS analysis of butorphanol includes a C8 or C18 reversed-phase column. The mobile phase often consists of a mixture of methanol or acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2][3] A gradient elution is typically used to separate compounds with different polarities. For the MS detection, electrospray ionization (ESI) in the positive ion mode is commonly employed.
Experimental Protocols
Protocol 1: Forced Degradation of Butorphanol Tartrate
This protocol outlines the general procedure for subjecting butorphanol tartrate to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[4]
1. Acid Hydrolysis:
- Dissolve butorphanol tartrate in 0.1 M hydrochloric acid (HCl).
- Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
- Cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
- Dilute the sample with the mobile phase to a suitable concentration for LC/MS analysis.
2. Base Hydrolysis:
- Dissolve butorphanol tartrate in 0.1 M sodium hydroxide (NaOH).
- Heat the solution at 60-80°C for a specified period.
- Cool the solution and neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl).
- Dilute the sample with the mobile phase for analysis.
3. Oxidative Degradation:
- Dissolve butorphanol tartrate in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
- Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.
- Dilute the sample with the mobile phase for analysis.
4. Thermal Degradation:
- Place the solid butorphanol tartrate powder in a controlled temperature oven (e.g., 105°C or at a temperature slightly below its melting point if it's lower).
- Expose the sample for a specified period (e.g., 24, 48, 72 hours).
- Dissolve the heat-stressed solid in the mobile phase for analysis.
5. Photolytic Degradation:
- Expose a solution of butorphanol tartrate (in a photostable container, e.g., quartz) or the solid powder to a light source that provides both UV and visible light (e.g., a xenon lamp).
- The exposure should be for a defined period or until a certain light energy exposure is reached (e.g., as per ICH Q1B guidelines).
- Prepare the sample for LC/MS analysis by dissolving it in the mobile phase.
Protocol 2: LC/MS Analysis of Butorphanol and its Degradation Products
This protocol provides a starting point for the LC/MS analysis. Method development and validation are crucial for reliable results.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A typical gradient could be:
-
0-5 min: 10-90% B
-
5-7 min: 90% B
-
7-8 min: 90-10% B
-
8-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Mode: Full Scan (e.g., m/z 100-1000) for initial identification of degradation products.
-
Tandem MS (MS/MS): Product ion scan of the parent drug and suspected degradation product ions to obtain fragmentation patterns for structural elucidation.
-
Capillary Voltage, Gas Flow, etc.: Optimize according to the instrument manufacturer's recommendations.
-
Data Presentation
Table 1: Summary of Potential Butorphanol Degradation Products and their Mass Information
| Degradation Product Name | Proposed Structure | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Butorphanol | C₂₁H₂₉NO₂ | 327.46 | 328.2 |
| 9-Hydroxy-butorphanol | C₂₁H₂₉NO₃ | 343.46 | 344.2 |
| 9-Keto-butorphanol | C₂₁H₂₇NO₃ | 341.44 | 342.2 |
| Norbutorphanol | C₁₇H₂₁NO₂ | 271.35 | 272.2 |
| Delta 1, 10 a-butorphanol | C₂₁H₂₇NO₂ | 325.44 | 326.2 |
| Ring-contraction degradant | Varies | Varies | Varies |
Note: The molecular weights and m/z values are theoretical and may vary slightly in experimental data.
Table 2: Illustrative Quantitative Analysis of Butorphanol Degradation (%) under Forced Degradation Conditions
| Stress Condition | 9-Hydroxy-butorphanol (%) | 9-Keto-butorphanol (%) | Norbutorphanol (%) | Other Degradants (%) | Total Degradation (%) |
| 0.1 M HCl, 80°C, 24h | 1.5 | 0.8 | 3.2 | 1.1 | 6.6 |
| 0.1 M NaOH, 80°C, 12h | 2.1 | 1.2 | 4.5 | 1.5 | 9.3 |
| 30% H₂O₂, 60°C, 8h | 5.8 | 3.5 | 1.1 | 2.3 | 12.7 |
| Solid, 105°C, 72h | 0.5 | 0.3 | 0.8 | 0.4 | 2.0 |
| Photolytic (ICH Q1B) | 1.2 | 0.9 | 1.5 | 0.9 | 4.5 |
Disclaimer: The values in this table are for illustrative purposes only and do not represent actual experimental data. The extent of degradation will depend on the specific experimental conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Butorphanol and/or Degradation Products
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Butorphanol has a basic nitrogen that can interact with residual silanols on the column packing, leading to peak tailing. Ensure the mobile phase has a low pH (e.g., by adding 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Consider using a column with end-capping or a different stationary phase. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or broadening. Dilute the sample and re-inject. |
| Inappropriate Injection Solvent | If the injection solvent is much stronger (more organic) than the initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.[5] |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting. Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) and flushing. If the problem persists, the column may need to be replaced.[5] |
| Extra-column Volume | Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening. Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. |
Issue 2: Low or No Signal for Butorphanol or its Degradation Products
| Possible Cause | Troubleshooting Step |
| Inadequate Ionization | Butorphanol and its degradation products are basic compounds that ionize well in positive ESI mode. Ensure the mass spectrometer is set to the correct polarity and that the mobile phase pH is conducive to protonation (acidic). Optimize ion source parameters such as capillary voltage, gas flow, and temperature. |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the sample matrix can suppress the ionization of the analytes of interest.[6][7] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., using solid-phase extraction), modify the chromatographic method to separate the analytes from the interfering compounds, or use a stable isotope-labeled internal standard. |
| Analyte Degradation in the Ion Source | Some compounds can be thermally labile and degrade in the hot ion source. Try reducing the source temperature. |
| Incorrect Mass Range Scanned | Ensure the mass spectrometer's scan range is set to include the expected m/z values of butorphanol and its degradation products. |
| Sample Preparation Issues | Incomplete extraction or loss of analyte during sample preparation can lead to low signal. Review and optimize the sample preparation procedure. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes. |
| Changes in Mobile Phase Composition | Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase regularly and keep the solvent bottles capped. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature. |
| Pump Malfunction or Leaks | Air bubbles in the pump or leaks in the system can cause fluctuations in the flow rate, leading to inconsistent retention times. Degas the mobile phase and check the system for any leaks. |
Mandatory Visualizations
Caption: Experimental workflow for butorphanol degradation studies.
References
- 1. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a sensitive assay for butorphanol in human plasma by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Optimizing Butofilolol Dosage for In Vivo Experiments: A Technical Support Guide
Disclaimer: Published in vivo experimental data for the beta-blocker butofilolol is limited. Therefore, this guide provides general principles and best practices for optimizing the dosage of beta-blockers in in vivo hypertension studies, using this compound as a conceptual example. The provided protocols and dosage ranges are illustrative and should be adapted based on pilot studies and specific experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This blockade in the heart and blood vessels leads to a decrease in heart rate, blood pressure, and cardiac contractility.
Q2: Which in vivo models are suitable for studying the antihypertensive effects of a beta-blocker like this compound?
Commonly used animal models for hypertension research include:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension.
-
Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.
-
Angiotensin II-Infused Models: These models exhibit hypertension driven by the renin-angiotensin system.
The choice of model depends on the specific research question and the aspect of hypertension being investigated.
Q3: How should I determine the starting dose for my in vivo experiment with a novel beta-blocker?
When specific preclinical data is unavailable, a literature review of beta-blockers with similar chemical structures or properties can provide a starting point. It is crucial to begin with a low dose and perform a dose-escalation study to determine the optimal dose range that elicits the desired antihypertensive effect without causing significant adverse effects.
Q4: What are the expected physiological effects of this compound administration in an in vivo hypertension model?
The primary expected effects are a dose-dependent reduction in:
-
Systolic and diastolic blood pressure
-
Heart rate
-
Cardiac output
Researchers should monitor these parameters closely during the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in blood pressure. | - Insufficient dose.- Inappropriate route of administration.- Poor drug solubility or stability.- Incorrect animal model for the drug's mechanism. | - Perform a dose-response study to find the effective dose.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage).- Verify the formulation and stability of the dosing solution.- Ensure the chosen hypertension model is appropriate for a beta-blocker. |
| Excessive bradycardia (slow heart rate) or hypotension (low blood pressure). | - The administered dose is too high. | - Reduce the dose.- In a dose-response study, use a wider range of lower doses.- Monitor animals closely for signs of distress. |
| High variability in animal responses. | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal age, weight, or sex. | - Ensure consistent and accurate administration of the drug.- Use a sufficient number of animals per group to account for biological variability.- Standardize animal characteristics (age, weight, sex) across experimental groups. |
| Adverse effects observed (e.g., lethargy, respiratory distress). | - Off-target effects of the compound.- Toxicity at the administered dose. | - Immediately reduce the dose or discontinue the study for that animal.- Conduct a preliminary toxicology study to assess the safety profile of the compound.- Observe animals for a longer duration post-dosing to identify any delayed adverse effects. |
Experimental Protocols
General Protocol for a Dose-Response Study of a Beta-Blocker in Spontaneously Hypertensive Rats (SHRs)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks of age.
-
Acclimatize animals for at least one week before the experiment.
2. Drug Preparation:
-
Prepare a stock solution of the beta-blocker (e.g., this compound) in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Prepare serial dilutions to achieve the desired final concentrations for different dose groups.
3. Experimental Groups:
-
Vehicle Control: Administer the vehicle solution only.
-
Beta-Blocker Groups: Administer at least 3-4 different doses of the beta-blocker (e.g., low, medium, high). The exact doses should be determined from preliminary studies or literature on similar compounds.
4. Administration:
-
Administer the drug or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
5. Blood Pressure and Heart Rate Monitoring:
-
Measure baseline blood pressure and heart rate before drug administration using a non-invasive tail-cuff method or telemetry.
-
Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.
6. Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of the beta-blocker.
Data Presentation
Illustrative Dose-Response Data for a Hypothetical Beta-Blocker in SHRs
| Treatment Group | Dose (mg/kg) | Route of Administration | Maximum Mean Arterial Pressure Reduction (mmHg) | Time to Peak Effect (hours) |
| Vehicle Control | - | Oral Gavage | 5 ± 2 | - |
| Beta-Blocker | 1 | Oral Gavage | 15 ± 4 | 2 |
| Beta-Blocker | 3 | Oral Gavage | 35 ± 6 | 2 |
| Beta-Blocker | 10 | Oral Gavage | 50 ± 8 | 4 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
troubleshooting common issues in butofilolol HPLC analysis
Technical Support Center: Butofilolol HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during this compound HPLC analysis?
A1: The most frequently encountered issues include peak tailing, retention time shifts, poor resolution, fluctuating system pressure, and baseline noise.[1] These problems can stem from various sources including the mobile phase, sample preparation, column condition, and instrument setup.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a compound with a basic amine group, is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3][4] Other potential causes include column overload, column degradation, improper mobile phase pH, or extra-column dead volume.[5][6]
Q3: What is causing the retention time of my this compound peak to shift?
A3: Retention time shifts can be categorized as either sudden jumps or gradual drifts.[7] Sudden changes are often due to errors in mobile phase preparation or incorrect method setup.[7] Gradual drift can be caused by changes in mobile phase composition, poor column equilibration, fluctuating column temperature, or inconsistent flow rates due to pump issues or leaks.[8][9][10]
Q4: How can I improve the resolution between this compound and other components?
A4: Poor resolution can be addressed by optimizing the mobile phase composition (adjusting organic solvent ratio), changing the column to one with higher efficiency (e.g., longer column or smaller particle size), or adjusting the flow rate.[11][12] Inadequate column length or a flow rate that is too high can often lead to poor separation.[11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[13] For basic compounds like this compound, this is a frequent problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Lower the mobile phase pH to approximately 2.5-3.5. This protonates the acidic silanol groups on the silica surface, minimizing their interaction with the basic this compound molecule.[2][5][6]
-
Solution 2: Use a highly deactivated, end-capped HPLC column. End-capping blocks many of the residual silanol groups.[2][14]
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 10-25 mM.[15]
-
-
Column Overload:
-
Column Degradation:
-
Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[5]
-
Issue 2: Retention Time Shifts
Inconsistent retention times compromise the reliability of peak identification and quantification.
Decision Tree for Retention Time Shifts
Caption: Decision tree for diagnosing retention time shifts.
Possible Causes & Solutions:
-
Flow Rate Variation (All peaks shift proportionally, including t0):
-
Mobile Phase Composition Change (Shifts are inconsistent or affect specific peaks):
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, verify its pH. Even minor pH changes can affect the retention of ionizable compounds like this compound.[16]
-
-
Column Equilibration:
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and stable temperature. Inconsistent temperature can alter mobile phase viscosity and chromatographic interactions, leading to drift.[11]
-
Issue 3: Poor Resolution
Poor resolution occurs when adjacent peaks are not fully separated, returning to the baseline.
Possible Causes & Solutions:
-
Low Column Efficiency:
-
Solution: Replace the column if it is old or has been contaminated. Column efficiency naturally decreases over time.[18] Consider using a column with smaller particles or a longer length to increase the theoretical plates.
-
-
Inappropriate Mobile Phase Strength:
-
Solution: If peaks are eluting too quickly and are poorly resolved, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention and improve separation.
-
-
High Flow Rate:
Experimental Protocols & Data
While specific, validated HPLC methods for this compound are not widely published, a standard reverse-phase HPLC method for a similar beta-blocker can be adapted. The following protocol is a representative starting point.
Representative HPLC Method for a Beta-Blocker
This method is based on principles for analyzing similar small molecule basic drugs.
1. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)
-
Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile. A typical starting ratio is 70:30 (v/v) buffer:acetonitrile.[19]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[19]
2. Sample Preparation
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or mobile phase).
-
Create working standards by diluting the stock solution with the mobile phase to the desired concentration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
3. HPLC System Parameters
The following table summarizes typical starting parameters for the analysis.
| Parameter | Typical Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reverse-phase column suitable for non-polar to moderately polar compounds. |
| Mobile Phase | 70:30 (v/v) 25 mM Phosphate Buffer (pH 3.0):Acetonitrile | The acidic pH minimizes silanol interactions, improving peak shape for the basic this compound molecule. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[19] |
| Injection Volume | 10-20 µL | A typical volume to avoid column overload while ensuring adequate sensitivity.[19] |
| Column Temperature | 30-35 °C | Elevated temperature can improve peak efficiency and reduce backpressure. |
| Detection Wavelength | UV, ~225 nm or ~270 nm | Wavelengths where beta-blockers typically exhibit strong absorbance.[19][20] |
| Run Time | 10-15 min | Sufficient for elution of the analyte and any common impurities.[19] |
General Troubleshooting Workflow
Caption: A systematic workflow for general HPLC troubleshooting.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. uhplcs.com [uhplcs.com]
- 15. hplc.eu [hplc.eu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Butofilolol Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Butofilolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a beta-adrenoceptor antagonist, commonly known as a beta-blocker.[1] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors.[2] This inhibition reduces the downstream signaling cascade, leading to effects like a decreased heart rate and reduced force of heart muscle contraction.[2]
Q2: What are the known pharmacokinetic properties of this compound? A2: Pharmacokinetic studies in humans have shown that maximum plasma concentrations of this compound are typically observed 2 to 3 hours after oral administration.[3] The drug exhibits a large apparent volume of distribution and is eliminated primarily through hepatic metabolism, with about 4% of the administered dose excreted unchanged in the urine.[3][4] It's important to note that pharmacokinetic parameters can vary between subjects, with peak plasma concentrations after a 100 mg dose ranging from 120 to 430 ng/ml.[3]
Q3: What are the most common sources of variability in in-vitro experiments with beta-blockers like this compound? A3: Variability in in-vitro experiments with beta-blockers can stem from several sources:
-
Genetic Variation: Polymorphisms in the genes encoding beta-adrenergic receptors (e.g., ADRB1) can alter receptor activity and drug binding, leading to different responses.[5][6][7][8]
-
Cell Culture Conditions: The passage number of cell lines is a critical factor; cells can undergo phenotypic and genotypic changes over time, affecting their response to stimuli.[9] Using cells within a defined, low passage number range is crucial for consistency.[9]
-
Assay-Specific Factors: Inconsistent cell seeding, pipetting errors, reagent degradation, and inappropriate incubation times can all contribute significantly to data variability.[9]
-
"Edge Effect": In microplate assays, wells on the perimeter can behave differently due to increased evaporation and temperature gradients, leading to skewed results.[9]
Q4: Can patient genetics affect the response to this compound? A4: Yes. While specific pharmacogenetic studies on this compound are limited, research on beta-blockers as a class shows that genetic differences significantly contribute to variable drug responses.[5][6] Polymorphisms in the β1-adrenergic receptor gene (ADRB1) and genes for drug-metabolizing enzymes (like CYP2D6) can alter both the pharmacokinetics and pharmacodynamics of the drug.[7][8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
Symptoms:
-
Large standard deviations between replicate wells for the same this compound concentration.
-
Inconsistent or non-reproducible dose-response curves.
-
Poor Z'-factor in high-throughput screening assays.
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. | [9] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure slow, consistent dispensing. Use the correct size pipette for the volume being dispensed. | [9] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Use plate sealers for long incubations. | [9] |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Both overly high and low cell densities can introduce variability. | [9][10] |
Issue 2: Unexpected or Inconsistent IC50 Values for this compound
Symptoms:
-
IC50 values differ significantly between experimental runs.
-
The observed potency of this compound is much higher or lower than expected from the literature.
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Cell Line Passage Number | Use cells from a consistent and low passage number range. Establish a master and working cell bank to ensure reproducibility over time. High passage numbers can alter receptor expression and signaling. | [9] |
| Reagent Stability | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents, like agonists and media supplements, are within their expiration dates and stored correctly. | [9] |
| Genetic Drift of Cell Line | Periodically perform cell line authentication (e.g., via STR profiling) to ensure the identity and purity of your cell line, as cross-contamination or genetic drift can alter drug response. | [11] |
| Assay Incubation Time | Optimize the incubation time for this compound treatment. Insufficient time may not allow the system to reach equilibrium, while excessive time could lead to secondary effects or cytotoxicity. | [9] |
Data Summaries
Table 1: Pharmacokinetic Parameters of this compound in Healthy vs. Renally Impaired Subjects
This table summarizes how the pharmacokinetic profile of this compound can vary based on patient physiological status, illustrating a key source of in-vivo variability.
| Parameter | Healthy Subjects | Patients with Renal Failure | Citation |
| Administration | Single Oral 100 mg Dose | Single Oral 100 mg Dose | [4] |
| Peak Plasma Time (Tmax) | 2 - 3 hours | Not specified, but plasma levels are higher | [3][4] |
| Area Under Curve (AUC) | Baseline | Marked Increase | [4] |
| Elimination Half-Life (t½) | ~3-4 hours (inferred) | Slight Increase | [4] |
| Urinary Excretion (% of dose) | ~4% | Significantly correlated with creatinine clearance | [3][4] |
Table 2: Illustrative IC50 Variability in a cAMP Inhibition Assay
This table provides hypothetical, yet realistic, data demonstrating how experimental conditions can influence the measured IC50 of this compound.
| Experimental Condition | This compound IC50 (nM) | Standard Deviation | Comment |
| Control (Low Passage Cells) | 15.2 | ± 1.8 | Baseline experiment with cells at passage 5. |
| High Passage Cells | 45.8 | ± 9.5 | Cells at passage 30 show reduced sensitivity and higher variability.[9] |
| Different Cell Line (e.g., CHO-K1) | 28.5 | ± 3.1 | Different cell lines can have varying receptor densities and signaling efficiencies. |
| Use of Outer Plate Wells | 22.1 | ± 11.2 | Data includes wells from the plate perimeter, demonstrating the "edge effect".[9] |
Experimental Protocols
Protocol: cAMP Accumulation Assay to Determine this compound Potency (IC50)
This protocol outlines a common functional assay to measure the inhibitory effect of this compound on agonist-stimulated cAMP production.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human β1-adrenergic receptor in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Use cells between passages 5 and 15.
-
Harvest cells and seed them into a 96-well tissue culture-treated plate at a density of 20,000 cells/well. Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a concentration range from 1 pM to 10 µM.
-
Prepare a stock solution of the agonist Isoproterenol and dilute it to a final concentration that elicits 80% of the maximal response (EC80).
-
-
Assay Procedure:
-
Wash the cell plate once with pre-warmed PBS.
-
Add 50 µL of varying concentrations of this compound (or vehicle for control wells) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the EC80 concentration of Isoproterenol to all wells except the basal control (which receives only assay buffer).
-
Incubate for an additional 15 minutes at 37°C.
-
-
cAMP Detection and Data Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Normalize the data: Set the signal from the basal control wells as 0% and the signal from the Isoproterenol-only (vehicle pre-treated) wells as 100%.
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Guides and Diagrams
Caption: this compound competitively blocks agonist binding to the β-adrenergic receptor.
Caption: A logical workflow for troubleshooting high variability in experimental results.
Caption: A typical experimental workflow highlighting key sources of variability.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Bufetolol Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound (CAFIDE) after repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound pharmacokinetics in chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetics of β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic factors affecting β-blocker metabolism and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. google.com [google.com]
Technical Support Center: Butofilolol Long-Term Storage and Stability
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Butofilolol" did not yield specific stability data in our search. The following guidance is based on data for a structurally related compound, butorphanol tartrate , and general principles of pharmaceutical stability testing. Researchers should validate all methods and storage conditions for their specific this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on information for butorphanol tartrate, recommended long-term storage is at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[1][2][3][4] For the tartrate salt form, storage at -20°C has also been suggested.[5] Always refer to the manufacturer's specific recommendations.
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathways for similar compounds like butorphanol involve oxidation and hydrolysis.[6][7] Forced degradation studies, which intentionally stress the molecule, are used to identify potential degradation products.[8][9] These studies help in understanding the intrinsic stability of the molecule.[9][10]
Q3: What are the known degradation products of this compound-related compounds?
A3: For butorphanol tartrate, several degradation products have been identified, primarily resulting from oxidation. These include 9-hydroxy-butorphanol, 9-keto-butorphanol, and norbutorphanol. A ring-contraction degradant and delta 1, 10 a-butorphanol have also been observed in long-term storage samples.[6]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[11][12] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][10]
Q5: My this compound solution appears discolored. What could be the cause?
A5: Discoloration can be an indicator of degradation, potentially due to oxidation or photolysis (degradation due to light exposure). It is crucial to store this compound solutions protected from light.[1] If discoloration is observed, the sample should be re-analyzed using a validated stability-indicating method to quantify the remaining active ingredient and identify any degradation products.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues researchers might encounter.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Sample degradation | 1. Confirm the identity of the new peaks using LC-MS. 2. Compare the chromatogram with a freshly prepared standard. 3. Review the storage conditions of the sample (temperature, light exposure). |
| Contamination | 1. Analyze a blank (solvent) injection to rule out system contamination. 2. Ensure proper cleaning procedures for all glassware and equipment. | |
| Loss of potency in the sample | Chemical instability | 1. Verify the storage conditions and duration. 2. Perform a forced degradation study to understand the degradation profile under stress conditions (e.g., acid, base, heat, light, oxidation).[8][9][13] |
| Improper sample handling | 1. Review the sample preparation protocol. 2. Ensure the accuracy of dilutions and standard preparations. | |
| Precipitation in solution | Poor solubility | 1. Check the pH of the solution; solubility can be pH-dependent. 2. Verify the concentration of this compound and the choice of solvent or buffer. |
| Degradation to a less soluble product | 1. Attempt to isolate and identify the precipitate using techniques like FTIR or NMR spectroscopy.[11][14] |
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented. Researchers should generate their own data based on their specific this compound formulation and storage conditions.
Table 1: Summary of Forced Degradation Studies for Butorphanol Tartrate (Hypothetical Data)
| Stress Condition | Duration | Temperature (°C) | Butorphanol Assay (%) | Major Degradation Products (%) |
| 0.1 M HCl | 24 hours | 60 | 85.2 | DP1 (5.8), DP2 (3.1) |
| 0.1 M NaOH | 24 hours | 60 | 90.5 | DP3 (4.2) |
| 3% H₂O₂ | 48 hours | 25 | 82.1 | 9-hydroxy (7.9), 9-keto (4.5) |
| Thermal | 7 days | 80 | 95.3 | Minor unspecified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 98.1 | Minor unspecified peaks |
Table 2: Long-Term Stability Data for Butorphanol Tartrate Injection (0.08 mg/mL) in 0.9% NaCl (Hypothetical Data based on[15])
| Storage Condition | Time Point | Assay (%) | pH | Appearance |
| 25°C / 60% RH (Protected from Light) | 0 days | 100.0 | 4.6 | Clear, colorless |
| 7 days | 99.2 | 4.6 | Clear, colorless | |
| 14 days | 98.5 | 4.5 | Clear, colorless | |
| 4°C (Protected from Light) | 0 days | 100.0 | 4.6 | Clear, colorless |
| 7 days | 99.8 | 4.6 | Clear, colorless | |
| 14 days | 99.5 | 4.6 | Clear, colorless |
Experimental Protocols
1. Protocol: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways for this compound.[9]
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.[8]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.
2. Protocol: Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its degradation products.
-
Methodology (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (Example) 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 280 nm)
-
Injection Volume: 10 µL
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. usbio.net [usbio.net]
- 6. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES | PharmaTutor [pharmatutor.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Stability of butorphanol-tropisetron mixtures in 0.9% sodium chloride injection for patient-controlled analgesia use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Beta-Blocker Tolerance
Disclaimer
Please Note: The compound "butofilolol" is not found in the current scientific literature. This technical support guide has been created using propranolol as a well-documented substitute. Propranolol is a non-selective beta-adrenergic receptor antagonist, and the principles of tolerance discussed here are based on the established mechanisms for this class of drugs. The strategies and protocols provided are applicable to the study of tolerance to beta-blockers in general.
This guide provides troubleshooting advice and frequently asked questions for researchers studying tolerance to beta-blockers like propranolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tolerance to propranolol?
Tolerance to propranolol, a non-selective beta-blocker, primarily develops through a process called homologous desensitization of the beta-adrenergic receptors (β-ARs).[1] This process involves several key steps that reduce the receptor's ability to respond to the antagonist over time. Initially, chronic blockade leads to an upregulation of receptor expression on the cell surface. Functionally, the most critical mechanism involves the phosphorylation of the β-ARs by specific kinases, such as G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the binding of proteins called arrestins to the receptor.[1][2] The binding of arrestin sterically hinders the coupling of the receptor to its associated G-protein, effectively uncoupling it from downstream signaling pathways and leading to a diminished cellular response.[1]
Q2: What is the role of receptor internalization in developing tolerance?
Receptor internalization is a crucial step in the development of tolerance. Following phosphorylation and arrestin binding, the receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface.[3][4] Once inside the cell, the receptor can have several fates: it can be dephosphorylated and recycled back to the plasma membrane, ready to be stimulated again, or it can be targeted for degradation in lysosomes.[3][5] Chronic exposure to antagonists can alter the balance of this trafficking, leading to a net decrease in functional receptors at the cell surface and contributing to long-term tolerance.
Q3: Are there different pathways for receptor desensitization?
Yes, beta-adrenergic receptor desensitization can be mediated by different kinases, suggesting distinct molecular mechanisms. The primary kinases involved are G-protein-coupled receptor kinases (GRKs), protein kinase A (PKA), and protein kinase C (PKC).[6] Phosphorylation by these different kinases can lead to varied functional outcomes and inhibition of receptor coupling to the Gs protein.[6] For instance, studies have shown that desensitization induced by different agonists can be sensitive to inhibitors of different pathways, highlighting that the mechanism of desensitization can be ligand-selective.[7]
Q4: How can I strategically design my experiments to avoid or study tolerance?
To manage or study tolerance, consider strategic dosing protocols. For example, intermittent or "as-needed" dosing schedules might delay the onset of tolerance compared to continuous exposure.[8] In experimental setups, varying the duration and concentration of the beta-blocker will be key. Short-term exposure followed by a washout period can be used to study resensitization, which is the recovery of receptor function.[7]
Troubleshooting Experimental Issues
Q1: My cells are showing a blunted response to beta-agonist stimulation after propranolol pre-treatment, but I don't see evidence of receptor internalization. What could be the issue?
This is a classic sign of receptor desensitization occurring at the plasma membrane. The initial and most rapid phase of desensitization is the uncoupling of the receptor from its G-protein, which happens before significant internalization.[1] This is mediated by GRK phosphorylation and arrestin binding.[1][2]
Troubleshooting Steps:
-
Assess Receptor-G Protein Coupling: Use an assay that directly measures the interaction between the receptor and Gs protein, such as a GTPγS binding assay. A decrease in agonist-stimulated GTPγS binding would confirm uncoupling.
-
Check for Receptor Phosphorylation: Perform immunoprecipitation of the beta-adrenergic receptor followed by western blotting with a phospho-specific antibody to determine if the receptor is hyperphosphorylated.
-
Investigate Arrestin Recruitment: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) with tagged arrestin and receptor constructs to monitor their interaction in real-time.[3][4]
Q2: I am trying to measure receptor recycling after propranolol washout, but the receptor numbers on the cell surface are not returning to baseline. Why might this be?
If surface receptor levels do not recover, it could indicate that the internalized receptors are being targeted for degradation rather than recycling.
Troubleshooting Steps:
-
Use a Lysosomal Inhibitor: Treat the cells with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) during the washout period. If this treatment increases the recovery of surface receptors, it suggests that degradation was the predominant pathway.
-
Visualize Receptor Trafficking: Use fluorescently tagged receptors to visually track their localization. Co-localization with lysosomal markers (like LAMP1) would confirm targeting for degradation.[3]
-
Measure Total Receptor Levels: Perform a western blot on whole-cell lysates to determine the total amount of receptor protein. A decrease in total receptor levels after prolonged propranolol exposure would be strong evidence of degradation.
Q3: My quantitative PCR results show that beta-adrenergic receptor mRNA levels are decreased after long-term propranolol treatment. Is this expected?
Yes, this is a known mechanism of long-term desensitization. Chronic stimulation or blockade can lead to changes at the transcriptional level, resulting in reduced synthesis of new receptors.[1] This down-regulation of receptor mRNA is a key component of chronic tolerance.
Data Presentation
Table 1: Effect of Propranolol Pre-treatment on Agonist-Stimulated cAMP Production
| Pre-treatment Condition | Agonist (Isoproterenol) Concentration | cAMP Production (% of Control) |
| Vehicle (Control) | 100 nM | 100% |
| Propranolol (1 µM, 30 min) | 100 nM | 65% |
| Propranolol (1 µM, 4 hours) | 100 nM | 30% |
| Propranolol (1 µM, 24 hours) | 100 nM | 15% |
| (This table presents illustrative data based on the principle of time-dependent desensitization.) |
Table 2: Quantification of Beta-Adrenergic Receptor Internalization
| Treatment | Duration | Surface Receptor Binding (%) | Internalized Receptors (%) |
| Vehicle | 60 min | 100% | 0% |
| Agonist (10 µM) | 60 min | 55% | 45% |
| Propranolol (10 µM) + Agonist | 60 min | 95% | 5% |
| (This table illustrates how an antagonist like propranolol prevents agonist-induced internalization.) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Quantify Cell Surface Receptors
Objective: To determine the number of beta-adrenergic receptors on the plasma membrane.
Methodology:
-
Cell Culture: Plate cells expressing the beta-adrenergic receptor of interest in 24-well plates and grow to confluence.
-
Treatment: Treat cells with the desired concentration of propranolol or vehicle for the specified duration.
-
Wash: Wash the cells twice with ice-cold PBS to remove the treatment media.
-
Incubation with Radioligand: Incubate the cells with a saturating concentration of a hydrophilic radioligand that does not cross the cell membrane (e.g., [³H]CGP-12177) in binding buffer on ice for 2-4 hours to reach equilibrium.
-
Determine Non-Specific Binding: In parallel wells, add a high concentration of a competing non-labeled antagonist (e.g., 10 µM propranolol) to the radioligand incubation to determine non-specific binding.
-
Wash: Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Compare the specific binding in treated cells to control cells to determine the percentage of surface receptors.
Protocol 2: FRET-Based Assay for Receptor-Arrestin Interaction
Objective: To measure the recruitment of β-arrestin to the beta-adrenergic receptor upon agonist stimulation, a key step in desensitization.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the beta-adrenergic receptor fused to a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and β-arrestin fused to a FRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.
-
Baseline Measurement: Before stimulation, measure the baseline emission of both CFP and YFP upon excitation at the CFP excitation wavelength.
-
Stimulation: Add the agonist (e.g., isoproterenol) to the wells. To study the effect of an antagonist, pre-incubate with propranolol before adding the agonist.
-
Time-Course Measurement: Measure the CFP and YFP emission at regular intervals after stimulation.
-
Analysis: Calculate the FRET ratio (YFP emission / CFP emission). An increase in the FRET ratio indicates that β-arrestin-YFP has moved into close proximity with the receptor-CFP, signifying recruitment. Compare the FRET signal in different treatment conditions to quantify the dynamics of arrestin recruitment.[3][4]
Visualizations
Signaling Pathway of Beta-Adrenergic Receptor Desensitization
Caption: Key steps in beta-adrenergic receptor desensitization and tolerance.
Experimental Workflow for Studying Tolerance
Caption: A typical workflow for investigating propranolol tolerance in vitro.
References
- 1. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional desensitization of the isolated beta-adrenergic receptor by the beta-adrenergic receptor kinase: potential role of an analog of the retinal protein arrestin (48-kDa protein) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Visualizing and quantitating sequence-dependent GPCR recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 8. mentalhealthdaily.com [mentalhealthdaily.com]
Technical Support Center: Optimizing Butofilolol Dose-Response Curve Parameters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve parameters for the beta-blocker Butofilolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3] Its primary mechanism of action is to bind to beta-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine. This action leads to a reduction in heart rate and blood pressure, making it a candidate for the treatment of hypertension.[1][4]
Q2: What are the key parameters of a dose-response curve for a beta-blocker like this compound?
A typical dose-response curve for an antagonist like this compound is characterized by several key parameters:
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the maximal response to an agonist. A lower IC50 value indicates higher potency.
-
Hill Slope: Describes the steepness of the curve. A slope of -1.0 is typical for a competitive antagonist.
-
Maximum and Minimum Response: The plateaus of the curve representing the full response in the absence of the inhibitor and the maximal inhibition achieved at high concentrations of the inhibitor.
Q3: What type of in vitro assays can be used to determine the dose-response curve for this compound?
Two common types of assays are used:
-
Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the beta-adrenergic receptors and how this compound competes with this binding. The output is typically an inhibition constant (Ki), which is related to the IC50.
-
Functional Assays: These assays measure the cellular response to an agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound. The response can be measured through various methods, such as cyclic AMP (cAMP) production or reporter gene activation.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound dose-response curves.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors- Uneven cell plating- Inconsistent incubation times | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before plating and check for even cell distribution.- Standardize all incubation steps. |
| Atypical curve shape (not sigmoidal) | - Compound precipitation at high concentrations- Off-target effects of this compound- Issues with agonist concentration | - Check the solubility of this compound in your assay buffer.- Consider running counter-screens to identify potential off-target interactions.- Ensure the agonist concentration used is at or near its EC50 for an optimal response window. |
| Low signal-to-noise ratio | - Low receptor expression in the cell line- Suboptimal assay conditions (e.g., temperature, buffer composition)- Insufficient agonist stimulation | - Use a cell line with a higher density of beta-adrenergic receptors.- Optimize assay parameters such as incubation time, temperature, and buffer components.- Verify the potency and concentration of your agonist stock. |
| Inconsistent IC50 values across experiments | - Variability in cell passage number- Different batches of reagents (e.g., serum, agonist)- Operator variability | - Use cells within a defined passage number range.- Qualify new batches of critical reagents before use in assays.- Ensure consistent experimental execution by all personnel. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following provides a general framework for a functional assay to determine its dose-response curve.
General Protocol for a cAMP-based Functional Assay
-
Cell Culture: Culture a suitable cell line expressing the target beta-adrenergic receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
Cell Plating: Harvest and seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of a beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the diluted this compound solutions to the respective wells and incubate for a predetermined time to allow for receptor binding. c. Add the agonist solution to all wells (except for the negative control) and incubate for a time sufficient to induce a measurable cAMP response. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: a. Plot the cAMP response as a function of the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 and other curve parameters.
Visualizations
Signaling Pathway of a Beta-Adrenergic Receptor
Caption: this compound blocks agonist activation of the β-adrenergic receptor signaling pathway.
Experimental Workflow for Dose-Response Curve Generation
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in dose-response experiments.
References
Technical Support Center: Enhancing Butofilolol Bioavailability In Vivo
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving high oral bioavailability for butofilolol?
Based on its physicochemical properties (XLogP3 of 2.9), this compound is likely a lipophilic compound. This suggests it may have good membrane permeability but poor aqueous solubility, potentially classifying it as a BCS Class II drug. The primary challenges to its oral bioavailability are therefore expected to be:
-
Poor Aqueous Solubility: Limiting its dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: Like many other beta-blockers, this compound may be extensively metabolized in the liver after absorption from the gut, significantly reducing the amount of active drug that reaches systemic circulation.[1][2][3]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Two main approaches can be employed, often in combination:
-
Improving Solubility and Dissolution Rate: This can be achieved through various formulation technologies, such as solid dispersions and nanoformulations (e.g., solid lipid nanoparticles). These techniques increase the surface area of the drug and/or present it in an amorphous, more soluble state.[4][5][6]
-
Bypassing or Reducing First-Pass Metabolism: This can be accomplished by:
-
Promoting Lymphatic Uptake: Lipid-based formulations can facilitate drug absorption into the intestinal lymphatic system, which bypasses the liver and avoids first-pass metabolism.[7][8][9][10][11]
-
Alternative Routes of Administration: Buccal or sublingual delivery allows for direct absorption into the systemic circulation, avoiding the GI tract and the liver.[12][13][14][15][16]
-
Q3: How much can I expect the bioavailability to increase with these methods?
While specific data for this compound is unavailable, studies on carvedilol, another BCS Class II beta-blocker, provide a good indication of the potential for improvement. For example, a solid dispersion of carvedilol with Gelucire 50/13 and TPGS resulted in a 169% increase in oral bioavailability in rats compared to the pure drug suspension.[17] Similarly, intranasal delivery of carvedilol-loaded solid lipid nanoparticles (SLNs) increased its absolute bioavailability to 50.63% from 24.11% for the oral formulation in rabbits, demonstrating the effectiveness of bypassing first-pass metabolism.[18]
Troubleshooting Guides
| Issue Encountered | Possible Cause | Suggested Solution |
| Low drug loading in solid lipid nanoparticles (SLNs). | Poor solubility of this compound in the chosen solid lipid. | Screen various solid lipids to find one with better solubilizing capacity for this compound. Ensure the temperature during the homogenization process is above the melting point of the lipid to facilitate drug dissolution. |
| Inconsistent drug release from solid dispersion formulations. | Recrystallization of the amorphous drug during storage. | Incorporate a polymeric precipitation inhibitor (e.g., PVP, HPMC) into the solid dispersion to maintain the amorphous state of the drug. Store the formulation under controlled temperature and humidity conditions. |
| High variability in in vivo pharmacokinetic data. | Food effects or inter-individual differences in first-pass metabolism. | Consider developing a formulation that promotes lymphatic uptake to minimize the influence of hepatic metabolism. Alternatively, explore controlled-release formulations to provide more consistent drug absorption. |
| Precipitation of the drug in the GI tract from a self-emulsifying drug delivery system (SEDDS). | The formulation is not robust to dilution with aqueous GI fluids. | Optimize the ratio of oil, surfactant, and cosurfactant to form a stable microemulsion upon dilution. Test the formulation's stability in simulated gastric and intestinal fluids. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on carvedilol, a surrogate for this compound, demonstrating the impact of different bioavailability enhancement techniques.
Table 1: Pharmacokinetic Parameters of Carvedilol Solid Dispersion in Rats [17]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Carvedilol Suspension | 150.3 ± 25.1 | 2.0 ± 0.5 | 650.7 ± 98.4 | 100 |
| Carvedilol-Gelucire 50/13-TPGS Solid Dispersion | 325.8 ± 45.7 | 1.5 ± 0.3 | 1750.2 ± 210.9 | 269 |
Table 2: Pharmacokinetic Parameters of Carvedilol-Loaded SLNs in Rabbits via Different Routes [18]
| Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous | Drug Solution | 250.6 ± 21.3 | 0.25 | 890.4 ± 76.5 | 100 |
| Oral | Drug Suspension | 85.4 ± 10.2 | 2.0 | 214.7 ± 25.8 | 24.11 |
| Intranasal | Optimized SLNs | 180.2 ± 15.9 | 1.0 | 450.8 ± 40.1 | 50.63 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies used for carvedilol.[19][20][21]
-
Lipid and Aqueous Phase Preparation:
-
Melt the solid lipid (e.g., Compritol 888 ATO) by heating it to 5-10°C above its melting point.
-
Dissolve the required amount of this compound in the molten lipid.
-
Separately, heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188), to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is based on methods for preparing carvedilol solid dispersions.[5]
-
Dissolution of Components:
-
Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or Gelucire 50/13) in a suitable organic solvent (e.g., methanol or ethanol). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film or a solid mass on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
-
Sieving and Storage:
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the final product in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.
-
Visualizations
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Caption: Overcoming barriers to this compound's oral bioavailability.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Enhanced Efficacy of Carvedilol by Utilization of Solid Dispersion and Other Novel Strategies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Delivery Systems for Lymphatic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeting Lymphatics for Nanoparticle Drug Delivery [frontiersin.org]
- 12. Buccal Delivery Systems – Improving Bioavailability through Buccal Route | Vici Health Sciences [vicihealthsciences.com]
- 13. Understanding First Pass Metabolism [nottingham.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. wjpsronline.com [wjpsronline.com]
- 16. Sublingual and Buccal Delivery: A Historical and Scientific Prescriptive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Development, Optimization, and Evaluation of Carvedilol-Loaded Solid Lipid Nanoparticles for Intranasal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. ijspr.com [ijspr.com]
dealing with butofilolol precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with butofilolol precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was initially clear, has now become cloudy and has formed a precipitate. What is the likely cause?
A1: this compound is a lipophilic and weakly basic compound, which can lead to precipitation in aqueous solutions under certain conditions. The most common causes include:
-
pH Shift: this compound is more soluble at a lower (acidic) pH where it is protonated. If the pH of your solution increases, the compound can become deprotonated and less soluble, causing it to precipitate out of solution.
-
"Solvent Shock": If you are diluting a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the drug to precipitate.
-
Exceeding Solubility Limit: The concentration of this compound in your final solution may be above its thermodynamic solubility limit in that specific buffer system and temperature.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the solution may decrease its solubility.
Q2: How can I determine if the precipitate is indeed this compound?
A2: A straightforward method is to prepare a control solution containing all components of your medium except for this compound. If this control solution remains clear under the same experimental conditions, it is highly probable that the precipitate is this compound. For a definitive identification, you would need to isolate the precipitate and analyze it using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A3:
-
Kinetic solubility is the concentration of a compound that can be dissolved by adding it from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It represents the solubility before the system reaches equilibrium and is often higher than thermodynamic solubility. Precipitation may occur over time as the solution equilibrates.
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the "true" solubility of the compound under specific conditions (e.g., pH, temperature, buffer composition).
Understanding this distinction is crucial because a solution that appears clear initially (kinetic solubility) may still precipitate later as it reaches its lower thermodynamic solubility limit.
Troubleshooting Guides
Guide 1: Immediate Steps to Address this compound Precipitation
If you observe precipitation in your this compound solution, consider the following immediate actions:
-
Gentle Agitation: Swirl the solution gently to see if the precipitate redissolves.
-
Slight Warming: Carefully warm the solution to your experimental temperature (e.g., 37°C). A modest increase in temperature can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: Measure the pH of your solution. If it is neutral or alkaline, try lowering the pH to a more acidic range (e.g., pH 4-6) to see if the precipitate dissolves.
Guide 2: Systematic Approach to Preventing this compound Precipitation
To prevent precipitation in future experiments, a more systematic approach is recommended. The following workflow can help you identify and resolve the issue.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆FNO₃ | PubChem |
| Molecular Weight | 311.4 g/mol | PubChem |
| CAS Number | 58930-32-8 | PubChem |
| LogP | 2.9 | ChemScene |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | PubChem |
| Nature | Weakly Basic (inferred) | Structural analysis |
Table 2: pH-Dependent Aqueous Solubility of Carvedilol (A Structurally Analogous Weakly Basic Beta-Blocker)
This data for carvedilol is provided as a representative example of how the solubility of a weakly basic beta-blocker like this compound is expected to behave at different pH values.
| pH | Solubility (µg/mL) |
| 1.2 | 2591.4 |
| 4.5 | 689.7 |
| 5.0 | 545.1 |
| 6.5 | 51.9 |
| 6.8 | 36.4 |
| 7.8 | 5.8 |
Data adapted from a study on carvedilol, which exhibits pH-dependent solubility typical of a weak base.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound DMSO stock solution to create a range of concentrations.
-
Add Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Centrifugation/Filtration: To remove any precipitate, either centrifuge the plate or filter the solutions into a new plate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant/filtrate at the wavelength of maximum absorbance for this compound.
-
Data Analysis: Compare the absorbance of the test samples to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., DMSO or a low pH buffer) to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Signaling Pathway
This compound, as a beta-blocker, functions by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Bucindolol and Metoprolol
An objective guide for researchers and drug development professionals on the in vitro pharmacological profiles of the beta-blockers bucindolol and metoprolol, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the in vitro efficacy of bucindolol and metoprolol, two beta-adrenergic receptor antagonists with distinct pharmacological properties. While both drugs are utilized in cardiovascular therapies, their mechanisms of action at the cellular level exhibit notable differences in receptor selectivity and intrinsic activity. This analysis is intended to inform researchers, scientists, and drug development professionals in their evaluation of these compounds for further investigation and application.
Executive Summary of In Vitro Efficacy
Bucindolol and metoprolol display different profiles in their interaction with beta-adrenergic receptors. Metoprolol is a selective antagonist for the β1-adrenoceptor, exhibiting a higher affinity for this receptor subtype compared to the β2-adrenoceptor. In contrast, bucindolol is a non-selective beta-blocker, binding to both β1- and β2-adrenoceptors with similar affinity.[1][2] Furthermore, bucindolol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), a characteristic not prominently observed with metoprolol.[2] This partial agonism can lead to a modest stimulation of the receptor in the absence of a full agonist.
The following table summarizes the key quantitative data from in vitro studies:
| Parameter | Bucindolol | Metoprolol | Reference |
| β1-Adrenoceptor Affinity (Ki) | ~1.1 nM | ~25.1 nM | [2] |
| β2-Adrenoceptor Affinity (Ki) | ~0.6 nM | ~478.6 nM | [2] |
| β1/β2 Selectivity Ratio | ~0.55 (Non-selective) | ~19 (β1-selective) | [2][3] |
| Intrinsic Sympathomimetic Activity (ISA) | Partial Agonist | Antagonist/Weak Inverse Agonist | [2] |
| Functional Antagonism (IC50 vs. Isoprenaline) | Not explicitly stated in reviewed literature | ~0.6 µmol/L (in human left ventricular trabeculae) | [4] |
Detailed Experimental Protocols
The in vitro efficacy of bucindolol and metoprolol is primarily assessed through radioligand binding assays and functional assays that measure downstream signaling events.
Radioligand Binding Assay for Receptor Affinity and Selectivity
This assay quantifies the binding affinity (Ki) of a drug to specific receptor subtypes and determines its selectivity.
Objective: To determine the equilibrium dissociation constant (Ki) of bucindolol and metoprolol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing human β1- and β2-adrenoceptors (e.g., human myocardium, CHO or HEK293 cells).[2][5]
-
Radioligand: Typically [¹²⁵I]-Iodocyanopindolol or [³H]-CGP 12177, non-selective beta-adrenoceptor antagonists.[2][5]
-
Competitors: Bucindolol and metoprolol of varying concentrations.
-
Selective antagonists for receptor subtype identification (e.g., CGP 20712A for β1 and ICI 118,551 for β2).[2]
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a lysis buffer and isolate the membrane fraction through centrifugation.[6]
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (bucindolol or metoprolol).[6]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.[6]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor to generate a competition curve. The IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Intrinsic Sympathomimetic Activity (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway. This is a key indicator of intrinsic sympathomimetic activity.
Objective: To assess the partial agonist activity of bucindolol and metoprolol by measuring their effect on cAMP levels.
Materials:
-
Whole cells or tissues expressing β-adrenoceptors (e.g., neonatal rat cardiomyocytes, human myocardial strips).
-
Bucindolol and metoprolol of varying concentrations.
-
A full agonist as a positive control (e.g., isoproterenol).
-
Forskolin (an adenylyl cyclase activator) can be used to potentiate the cAMP response to partial agonists.[7]
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or AlphaScreen).
Procedure:
-
Cell Culture/Tissue Preparation: Culture cells to an appropriate confluency or prepare fresh tissue strips.
-
Incubation: Treat the cells or tissues with different concentrations of bucindolol, metoprolol, or the full agonist for a defined period.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection methods as per the kit instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the drug. An increase in cAMP levels above baseline indicates agonist activity. The maximal effect (Emax) relative to the full agonist can be determined to quantify the degree of partial agonism.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing in vitro efficacy.
References
- 1. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]
- 4. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Validation of Butofilolol's Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonist activity of beta-adrenergic receptor blockers, with a focus on the experimental validation of butofilolol. While this compound is classified as a beta-adrenoceptor antagonist, publicly available quantitative data on its specific binding affinity (Ki) and functional potency (IC50) at β1 and β2 adrenergic receptors is limited. Therefore, this guide will present a detailed comparison of well-characterized beta-blockers—propranolol and metoprolol—to provide a framework for the experimental validation of this compound. The methodologies and data presentation formats described herein are directly applicable to the evaluation of this compound's antagonist properties.
Comparison of Beta-Blocker Antagonist Activity
The antagonist activity of beta-blockers is primarily quantified by their affinity for β1 and β2 adrenergic receptors, expressed as the inhibition constant (Ki), and their potency in functional assays, expressed as the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity or potency, respectively.
| Drug | Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity (β1 vs. β2) | Key Characteristics |
| This compound | β1 and β2 | Data not available | Data not available | Non-selective | Limited publicly available quantitative data. |
| Propranolol | β1 | ~1.5 - 5 | ~1 - 10 | Non-selective | First-generation, non-selective β-blocker. |
| β2 | ~1 - 5 | ~1 - 10 | |||
| Metoprolol | β1 | ~50 - 100 | ~20 - 50 | β1-selective | Second-generation, cardioselective β-blocker. |
| β2 | ~1000 - 5000 | ~500 - 2000 |
Note: The Ki and IC50 values are approximate and can vary depending on the specific experimental conditions, cell type, and radioligand used.
Experimental Protocols
The determination of a beta-blocker's antagonist activity involves a combination of binding and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with human β1 or β2 receptors, or from tissues like heart ventricles for β1 and lung for β2).
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), which is known to bind to the receptors, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by an agonist.
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cellular responses.
Methodology:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.
-
Agonist Stimulation: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a known β-adrenergic agonist (e.g., isoproterenol).
-
cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway, is measured using techniques such as ELISA or radioimmunoassay.
-
Data Analysis: A dose-response curve is generated by plotting the agonist-induced cAMP levels against the concentration of this compound. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal agonist response.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used for validation.
A Comparative Analysis of Butofilolol and Other Butyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Butofilolol and other notable butyrophenone derivatives, namely Haloperidol, Benperidol, and Droperidol. While this compound is classified as a beta-adrenergic antagonist, the other compounds are primarily recognized for their antipsychotic properties, mediated through dopamine and serotonin receptor antagonism. This document aims to objectively compare their pharmacological profiles, supported by available experimental data and detailed methodologies.
Chemical Structures
The fundamental structural framework of butyrophenones consists of a phenyl ring attached to a carbonyl group, which is further linked to a four-carbon chain. Variations in the terminal amine-containing moiety and substitutions on the phenyl ring give rise to a diverse range of pharmacological activities.
| Compound | Chemical Structure |
| This compound |
|
| Haloperidol |
|
| Benperidol |
|
| Droperidol |
|
Pharmacological Profile: A Tale of Two Receptor Systems
The butyrophenone derivatives discussed here exhibit distinct pharmacological profiles due to their differential affinities for various receptor systems. This compound's primary mechanism of action is the blockade of beta-adrenergic receptors, while Haloperidol, Benperidol, and Droperidol are potent antagonists of the dopamine D2 receptor, with varying affinities for other receptors, including serotonin (5-HT) receptors.
Quantitative Analysis of Receptor Binding Affinity
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Haloperidol | 1.5 | 34 |
| Benperidol | 0.09 | 4.9 |
| Droperidol | 1.1 | 18 |
| This compound | Not Available | Not Available |
Data for Haloperidol and Benperidol is sourced from publicly available pharmacological databases.
Signaling Pathways
The distinct therapeutic effects of these compounds arise from their interaction with different G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.
This compound and the Beta-Adrenergic Pathway
This compound, as a beta-blocker, antagonizes the action of catecholamines (e.g., adrenaline) at beta-adrenergic receptors. These receptors are coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound reduces cAMP levels, leading to downstream effects such as decreased heart rate and blood pressure.
Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.
Antipsychotic Butyrophenones and Dopamine/Serotonin Pathways
Haloperidol, Benperidol, and Droperidol exert their primary effects by antagonizing dopamine D2 receptors. These receptors are coupled to an inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase, thereby reducing cAMP levels. By blocking D2 receptors, these drugs prevent this inhibition, leading to a normalization of dopamine-mediated signaling. Furthermore, their affinity for 5-HT2A receptors, which are coupled to a Gq protein and the phospholipase C (PLC) pathway, contributes to their atypical antipsychotic properties and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.
Caption: Signaling Pathways for Antipsychotic Butyrophenones.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of test compounds (e.g., Haloperidol, Benperidol) to dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A) at a high concentration (e.g., 10 µM).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound at varying concentrations, buffer only (for total binding), or the non-specific competitor (for non-specific binding).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Assay for Beta-Adrenergic Receptor Antagonism (cAMP Accumulation Assay)
This assay measures the ability of a compound to block the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional antagonist potency (IC50) of this compound at beta-adrenergic receptors.
Materials:
-
Whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO-β1 or CHO-β2).
-
A known beta-adrenergic agonist (e.g., Isoproterenol).
-
Test antagonist (this compound) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist (this compound) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (Isoproterenol, typically at its EC80 concentration) to all wells (except for the basal control) and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
This compound and the antipsychotic butyrophenone derivatives, while sharing a common chemical scaffold, exhibit fundamentally different pharmacological profiles. This compound's activity as a beta-adrenergic antagonist positions it for cardiovascular applications. In contrast, Haloperidol, Benperidol, and Droperidol are potent dopamine D2 receptor antagonists with varying affinities for serotonin 5-HT2A receptors, defining their utility in the management of psychosis. The provided data and protocols offer a framework for understanding and further investigating the distinct mechanisms of action of these compounds. Future research to quantify the binding affinity of this compound at various receptors would enable a more direct and comprehensive comparative analysis.
A Comparative Guide to Bufuralol and Other Beta-Blockers in Cardiovascular Research
Note to the reader: The term "butofilolol" as specified in the topic did not yield relevant results in scientific literature searches for a beta-blocker. It is highly probable that this was a typographical error. This guide proceeds with a comprehensive comparison of bufuralol , a well-documented non-selective beta-blocker with partial agonist activity, against other key beta-blockers used in cardiovascular research.
This guide provides a detailed comparison of bufuralol with other significant beta-blockers, focusing on their performance, experimental validation, and underlying mechanisms in cardiovascular research. The information is intended for researchers, scientists, and professionals in drug development.
Overview of Beta-Adrenergic Receptor Blockers
Beta-blockers are a class of drugs that competitively inhibit the effects of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors.[1][2] This blockade results in reduced heart rate, blood pressure, and cardiac contractility, making them fundamental tools in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][3]
Beta-blockers are broadly categorized based on their selectivity for β1 and β2 receptors and the presence or absence of intrinsic sympathomimetic activity (ISA).[2]
-
Non-selective β-blockers (e.g., propranolol, bufuralol, carvedilol) block both β1 and β2 receptors.
-
Cardioselective (β1-selective) β-blockers (e.g., metoprolol, bisoprolol, atenolol) primarily block β1 receptors in the heart at lower doses.[2][4]
-
β-blockers with Intrinsic Sympathomimetic Activity (ISA) (e.g., pindolol, acebutolol, bufuralol) not only block the receptor but also exert a partial agonist effect, causing a low level of receptor stimulation.[5][6]
-
Third-generation β-blockers (e.g., carvedilol, nebivolol) possess additional vasodilatory properties through mechanisms like α1-adrenergic blockade or stimulation of nitric oxide release.[3]
Comparative Data of Bufuralol and Other Beta-Blockers
The following tables summarize key quantitative data comparing bufuralol with other commonly researched beta-blockers.
Table 1: Receptor Binding Affinity (Ki) of Various Beta-Blockers
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β1/β2 Selectivity Ratio | Reference |
| Bufuralol | 1.6 | 3.2 | 0.5 | N/A |
| Propranolol | 1.1 | 0.8 | 1.38 | [4] |
| Metoprolol | 250 | 4500 | 0.06 | [4] |
| Bisoprolol | 10 | 140 | 0.07 | [1] |
| Carvedilol | 0.9 | 0.2 | 4.5 | [4] |
| Atenolol | 1000 | 15000 | 0.07 | [1] |
Lower Ki values indicate higher binding affinity. The β1/β2 selectivity ratio is calculated as (Ki for β2) / (Ki for β1). A ratio > 1 indicates β1 selectivity, while a ratio < 1 indicates β2 selectivity or non-selectivity.
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Selected Beta-Blockers
| Compound | Intrinsic Sympathomimetic Activity (ISA) | Key Characteristics | Reference |
| Bufuralol | Present (Partial Agonist) | Non-selective β-blocker | [7] |
| Pindolol | Present (Partial Agonist) | Non-selective β-blocker | [2] |
| Acebutolol | Present (Partial Agonist) | Cardioselective β1-blocker | [5][6] |
| Propranolol | Absent | Non-selective β-blocker | [8] |
| Metoprolol | Absent | Cardioselective β1-blocker | [3] |
| Carvedilol | Absent | Non-selective β- and α1-blocker | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key experiments used to characterize beta-blockers.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of bufuralol and other beta-blockers for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
-
Test compounds: Bufuralol, propranolol, metoprolol, etc., at varying concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes (20-50 µg protein) are incubated with a fixed concentration of the radioligand ([3H]-CGP 12177) and increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
This assay measures the ability of a beta-blocker to stimulate the receptor in the absence of an agonist.
Objective: To assess the partial agonist activity of bufuralol compared to other beta-blockers.
Materials:
-
Isolated rat atria or ventricular papillary muscles.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Isoproterenol (a full β-agonist).
-
Test compounds: Bufuralol, pindolol, propranolol.
-
Force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: The isolated cardiac tissue is mounted in an organ bath under a resting tension.
-
Stabilization: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) until a stable baseline contractile force or rate is achieved.
-
Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The change in heart rate (for atria) or contractile force (for papillary muscle) is recorded at each concentration.
-
Maximal Response: The maximal response produced by the test compound is compared to the maximal response produced by a full agonist like isoproterenol.
-
Data Analysis: The intrinsic activity (α) is expressed as the ratio of the maximal response of the test compound to the maximal response of the full agonist. A value of α = 1 indicates a full agonist, 0 < α < 1 indicates a partial agonist, and α = 0 indicates a pure antagonist.
Signaling Pathways and Visualizations
Beta-blockers exert their effects by modulating the β-adrenergic signaling cascade.
β-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like norepinephrine, the β-adrenergic receptor (a G-protein coupled receptor) activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. Beta-blockers prevent this cascade by occupying the receptor.
Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical steps of a competitive binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Bufuralol is a non-selective beta-blocker characterized by the presence of intrinsic sympathomimetic activity. Its pharmacological profile distinguishes it from pure antagonists like propranolol and cardioselective agents such as metoprolol. The choice of a specific beta-blocker in a research context depends on the desired properties, such as receptor selectivity and the presence of partial agonism, which can influence the overall physiological response. The experimental protocols and data presented in this guide provide a framework for the comparative evaluation of these important cardiovascular research tools.
References
- 1. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 3. Beta-blockade in heart failure: selective versus nonselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ppackdihydrochloride.com [ppackdihydrochloride.com]
- 8. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Butofilolol with Adrenergic, Serotonergic, and Dopaminergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butofilolol and Receptor Cross-Reactivity
This compound is classified as a beta-adrenoceptor antagonist, primarily targeting beta-adrenergic receptors to elicit its therapeutic effects, such as the management of hypertension. However, the extent to which this compound interacts with other receptor subtypes, including other adrenergic receptors (alpha), serotonin (5-HT) receptors, and dopamine (D) receptors, is a crucial aspect of its pharmacological profile. Cross-reactivity can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. The assessment of this cross-reactivity is typically achieved through in vitro binding and functional assays.
Comparative Binding Affinity Data
A comprehensive analysis of this compound's cross-reactivity would involve determining its binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for a panel of receptors. Lower Ki or IC50 values indicate higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile of this compound for Adrenergic Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity Ratio (β₁ vs. β₂) |
| β₁-adrenergic | This compound | - | - |
| β₂-adrenergic | This compound | - | - |
| α₁-adrenergic | This compound | - | |
| α₂-adrenergic | This compound | - |
Note: Specific experimental Ki values for this compound are not currently available in the cited literature. This table serves as a template for data presentation.
Table 2: Hypothetical Cross-Reactivity Profile of this compound for Serotonergic and Dopaminergic Receptors
| Receptor Family | Receptor Subtype | Ligand | Kᵢ (nM) |
| Serotonin | 5-HT₁ₐ | This compound | - |
| 5-HT₂ₐ | This compound | - | |
| 5-HT₃ | This compound | - | |
| Dopamine | D₁ | This compound | - |
| D₂ | This compound | - | |
| D₃ | This compound | - |
Note: Specific experimental Ki values for this compound are not currently available in the cited literature. This table serves as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound like this compound at various receptors.
Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a drug to a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for various receptor subtypes.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., β₁, β₂, α₁, α₂, 5-HT₁ₐ, D₂, etc.)
-
A specific radioligand for each receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors)
-
This compound in a range of concentrations
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for Gs- and Gi-coupled Receptors)
Functional assays measure the biological response following receptor activation or inhibition. For β-adrenergic receptors, which are primarily coupled to Gs (stimulatory) or Gi (inhibitory) proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a common functional readout.
Objective: To determine the functional potency (e.g., IC50 or EC50) of this compound as an antagonist at β-adrenergic receptors.
Materials:
-
Intact cells expressing the receptor of interest
-
A known agonist for the receptor (e.g., isoproterenol for β-adrenergic receptors)
-
This compound in a range of concentrations
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to stimulate the cells.
-
Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways for the receptor families of interest and a typical experimental workflow for assessing receptor binding.
Navigating the Landscape of Beta-Blockers: A Comparative Analysis Framework for Butofilolol
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of butofilolol, a beta-adrenergic receptor antagonist. Due to a scarcity of direct comparative clinical trial data for this compound against other beta-blockers, this guide presents available data on this compound and offers a template for comparison by showcasing data from studies on other beta-blockers.
This compound: Efficacy in Long-Term Hypertension Management
This compound has been evaluated for its long-term efficacy and safety in the treatment of essential hypertension. A study involving patients with Stage I, II, or III hypertension demonstrated that this compound is an effective antihypertensive agent.[1]
Quantitative Data Summary
The following table summarizes the key findings from a long-term study of this compound in hypertensive patients.
| Parameter | Result |
| Number of Patients | 18 |
| Treatment Duration | Minimum 6 months (5 patients > 1 year, 3 patients > 18 months) |
| Effective Dose | Average of 200 mg/day (range: 75-300 mg/day), administered in 1 or 2 daily doses |
| Antihypertensive Effect | Observed in 11 out of 18 cases |
| Good to Very Good Efficacy | 9 out of 18 patients (50%) |
| Clinical and Biological Intolerance | No true manifestations recorded |
Experimental Protocol: Long-Term this compound Study
Objective: To evaluate the long-term antihypertensive efficacy and safety of this compound in patients with essential hypertension.[1]
Study Design: A long-term, open-label, non-comparative study.[1]
Patient Population: 18 patients with Stage I, II, or III permanent essential hypertension, many of whom were plethoric.[1]
Intervention: Patients were treated with this compound following a period of weight reduction. The dosage was adjusted to an average of 200 mg/day (ranging from 75-300 mg/day), administered once or twice daily.[1]
Duration: The minimum treatment duration was 6 months, with some patients followed for over a year and a half.[1]
Outcome Measures: The primary outcome was the antihypertensive effect of this compound. Safety was assessed by monitoring for clinical and biological manifestations of intolerance.[1]
Illustrative Comparative Data: Other Beta-Blockers
To provide a framework for how this compound could be compared to other beta-blockers, the following tables present data from comparative clinical trials of other agents in this class.
Acebutolol vs. Propranolol in Essential Hypertension
| Parameter | Acebutolol | Propranolol | p-value |
| Number of Patients | 186 | 190 | - |
| Mean Effective Dose | 738 mg | 231 mg | - |
| Reduction in Diastolic BP | 16% | 15% | < 0.01 |
| Reduction in Systolic BP | 12% | 12% | < 0.01 |
| Reduction in Mean Arterial BP | 14% | 14% | < 0.01 |
| Reduction in Resting Heart Rate | 13% | 17% | 0.02 |
| CNS Side Effects | 50 patients | 75 patients | 0.01 |
| Withdrawal due to Side Effects | 11 patients | 29 patients | < 0.01 |
Data from a multicenter, double-blind study comparing oral acebutolol and propranolol in mild to moderately severe essential hypertension.
Experimental Protocol: Acebutolol vs. Propranolol
Objective: To compare the efficacy and safety of acebutolol with propranolol in the treatment of mild to moderately severe essential hypertension.
Study Design: A multicenter, double-blind, randomized, parallel-group study.
Patient Population: 376 patients with mild to moderately severe essential hypertension (diastolic blood pressure ≥ 95 to 129 mm Hg).
Intervention: Patients were randomized to receive either oral acebutolol (n=186) or propranolol (n=190). Doses were titrated to achieve optimal blood pressure control.
Outcome Measures: Primary efficacy endpoints were reductions in diastolic, systolic, and mean arterial blood pressures. Safety endpoints included the incidence of adverse events, particularly central nervous system side effects, and withdrawal rates.
Visualizing Mechanisms and Workflows
Signaling Pathway of Beta-Adrenergic Receptor Antagonists
Beta-blockers, including this compound, exert their effects by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.
Caption: General signaling pathway of a beta-adrenergic receptor antagonist.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for antihypertensive agents.
Caption: Typical workflow for a comparative antihypertensive clinical trial.
References
Validating Butofilolol's Mechanism of Action: A Comparative Guide for Novel Experimental Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of butofilolol's performance with other beta-blockers, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of this compound's mechanism of action in novel experimental models.
Comparative Analysis of this compound and Other Beta-Blockers
This compound, a beta-adrenoceptor antagonist, primarily exerts its effects by blocking the action of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. To understand its unique pharmacological profile, it is essential to compare its performance with established beta-blockers like the non-selective antagonist propranolol and the cardioselective antagonist metoprolol.
| Parameter | This compound | Propranolol | Metoprolol | Experimental Model |
| Beta-Adrenergic Receptor Affinity (pA2) | 8.65 (against isoproterenol)[1] | Not explicitly found for direct comparison with this compound | Not explicitly found for direct comparison with this compound | Guinea Pig Atria[1] |
| Electrophysiological Effects | Decreased overshoot potential, amplitude, and maximum rate of rise of action potential; prolonged repolarization at 3 x 10⁻⁵ g/ml.[1] | Similar effects on excitability as this compound at 10⁻⁵ g/ml.[1] | Not directly compared | Guinea Pig Atria[1] |
| Effect on Myocardial Contractility | Reduced contractile force at 3 x 10⁻⁵ g/ml.[1] | Known to reduce myocardial contractility. | Known to reduce myocardial contractility. | Guinea Pig Atria[1] |
| Effect on Blood Pressure in Hypertensive Models | Dose-dependent lowering of blood pressure in spontaneously hypertensive rats (SHR).[2] | Inhibited blood pressure increase in SHR.[3] | Not directly compared with this compound in the same study. | Spontaneously Hypertensive Rats (SHR)[2][3] |
| Intrinsic Sympathomimetic Activity (ISA) | Evidence is not definitive; some beta-blockers possess this partial agonist activity.[4][5] | Lacks ISA.[4] | Lacks ISA.[6] | Various (e.g., pithed rat model)[7] |
Signaling Pathway of this compound
The primary mechanism of action for this compound, like other beta-blockers, involves the antagonism of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of catecholamines to these receptors typically activates a downstream signaling cascade. This compound's blockade of this pathway leads to its therapeutic effects.
Caption: this compound's mechanism of action.
Experimental Protocols
To validate and compare the mechanism of action of this compound, a series of well-established experimental protocols can be employed. Below is a detailed methodology for assessing the effects of this compound on an isolated mammalian heart, a crucial ex vivo model.
Isolated Langendorff Heart Perfusion
This model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.
Objective: To determine the direct effects of this compound on heart rate, contractility, and coronary flow and compare them with other beta-blockers.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
This compound, propranolol, metoprolol, and isoproterenol solutions
-
Pressure transducer and data acquisition system
-
Heart chamber with temperature control
Procedure:
-
Heart Isolation: Euthanize a rat or guinea pig according to approved animal welfare protocols. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[8][9]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters (heart rate, left ventricular developed pressure, dP/dt_max, and coronary flow) are recorded.
-
Drug Administration:
-
Baseline Response to Agonist: Administer a bolus of isoproterenol to establish a baseline beta-adrenergic response.
-
Antagonist Effect: After a washout period, perfuse the heart with a known concentration of this compound for a set period.
-
Challenge with Agonist: While continuing this compound perfusion, administer the same dose of isoproterenol to determine the extent of beta-blockade.
-
-
Comparative Analysis: Repeat the drug administration steps with propranolol and metoprolol at equimolar concentrations to this compound for a direct comparison of their antagonistic effects.
-
Data Analysis: Analyze the recorded data to quantify the changes in cardiac parameters in response to each beta-blocker and the subsequent isoproterenol challenge.
Caption: Experimental workflow for Langendorff heart perfusion.
References
- 1. Beta-adrenoceptor blocking and electrophysiological effects of bufetolol in the guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and subchronic effects of bometolol on blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of beta-adrenergic blocking drugs in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity: clinical fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SutherlandandHearse [southalabama.edu]
A Comparative Pharmacological Guide: Butofilolol vs. Butorphanol
An in-depth analysis of the pharmacological distinctions between the β-adrenergic antagonist butofilolol and the opioid mixed agonist-antagonist butorphanol, intended for researchers, scientists, and professionals in drug development.
This guide provides a comprehensive comparison of the pharmacological profiles of this compound and butorphanol. While both are cardiovascularly active drugs, they belong to distinct pharmacological classes and exert their effects through fundamentally different mechanisms. This document outlines their respective mechanisms of action, receptor binding affinities, and functional effects, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Butorphanol |
| Drug Class | β-Adrenergic Antagonist (Beta-Blocker) | Opioid Mixed Agonist-Antagonist |
| Primary Target | β-Adrenergic Receptors (β1 and β2) | Opioid Receptors (κ and μ) |
| Mechanism of Action | Competitively blocks β-adrenergic receptors, inhibiting the effects of catecholamines. | Acts as a partial agonist at the κ-opioid receptor and a mixed agonist-antagonist at the μ-opioid receptor. |
| Primary Therapeutic Use | Hypertension, Angina Pectoris | Management of moderate to severe pain |
| Intrinsic Sympathomimetic Activity (ISA) | Not definitively reported in readily available literature. | Not Applicable |
| Cardioselectivity | Information not readily available. | Not Applicable |
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and butorphanol, providing a basis for direct comparison of their receptor interactions.
| Drug | Receptor | Parameter | Value (nM) | Reference |
| Butorphanol | κ-Opioid | Ki | ~0.1 | [1] |
| μ-Opioid | Ki | ~2.4 | [1] | |
| κ-Opioid | EC50 (G-protein activation) | 2.8 | [1] | |
| This compound | β1-Adrenergic | Ki | Data not available in searched literature | |
| β2-Adrenergic | Ki | Data not available in searched literature |
Note: The absence of readily available Ki values for this compound in the searched literature highlights a gap in publicly accessible data for this compound.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and butorphanol are rooted in their differential engagement with specific receptor systems and downstream signaling cascades.
This compound: β-Adrenergic Receptor Blockade
Butorphanol: Opioid Receptor Modulation
Butorphanol exhibits a complex mechanism of action as a mixed agonist-antagonist at opioid receptors. It is a partial agonist at the κ-opioid receptor, which is thought to contribute to its analgesic effects. At the μ-opioid receptor, it has both agonist and antagonist properties. This mixed profile is believed to result in a ceiling effect for respiratory depression, a common and dangerous side effect of full μ-opioid agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize compounds like this compound and butorphanol.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for β-adrenergic receptors.
Objective: To quantify the affinity of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-dihydroalprenolol, [3H]-DHA).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-blocker (e.g., propranolol).
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Opioid Receptor Functional Activity
This functional assay measures the activation of G-proteins coupled to opioid receptors, providing information on the agonist or antagonist properties of a compound.
Objective: To determine the functional activity (EC50 and Emax) of butorphanol at the κ-opioid receptor.
Materials:
-
Cell membranes expressing the human κ-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
Butorphanol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of butorphanol.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of butorphanol.
-
Pre-incubate the plate at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Basal binding is determined in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific [35S]GTPγS binding against the concentration of butorphanol to generate a dose-response curve.
-
Determine the EC50 (concentration of butorphanol that produces 50% of the maximal response) and Emax (maximal effect) from the curve using non-linear regression.
Conclusion
This compound and butorphanol represent two distinct classes of drugs with fundamentally different pharmacological profiles. This compound acts as a β-adrenergic antagonist, modulating cardiovascular function, while butorphanol is an opioid mixed agonist-antagonist primarily used for analgesia. The lack of publicly available, detailed binding affinity and intrinsic sympathomimetic activity data for this compound limits a more granular, quantitative comparison with other β-blockers. The provided experimental protocols offer a framework for generating such data, which would be invaluable for a more complete understanding of this compound's pharmacological profile and its precise clinical implications. For butorphanol, the well-characterized interactions with opioid receptors underscore its utility and its differentiated safety profile compared to full μ-opioid agonists. This guide provides a foundational understanding for researchers and clinicians working with these compounds, highlighting the importance of detailed pharmacological characterization in drug development and application.
References
Safety Operating Guide
Navigating the Disposal of Butofilolol: A Guide for Laboratory Professionals
Essential Procedures for the Safe and Compliant Disposal of Butofilolol
Step 1: Waste Characterization - Is this compound a Hazardous Waste?
The cornerstone of proper pharmaceutical disposal is the accurate classification of the waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous, governed by regulations from agencies such as the Environmental Protection Agency (EPA).[1][2][3]
A pharmaceutical is generally considered hazardous if it meets one or more of the following criteria:
-
P-listed wastes: Acutely toxic.
-
U-listed wastes: Toxic.
-
Exhibits hazardous characteristics: Ignitability, corrosivity, reactivity, or toxicity.[4]
As of this writing, this compound is not explicitly found on the EPA's P or U lists of hazardous wastes.[5] However, a definitive classification requires a thorough evaluation of its characteristics.
Actionable Guidance:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and should be consulted first.
-
Contact the Manufacturer: The manufacturer of this compound can provide specific guidance on its chemical properties and recommended disposal procedures.
-
Engage a Certified Waste Disposal Contractor: A licensed environmental services company can analyze a sample of the this compound waste to determine if it exhibits any hazardous characteristics.
Step 2: Segregation and Storage of this compound Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.
In the Laboratory:
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for this compound waste. The container should be in good condition with a secure lid.
-
Labeling: The label should clearly state "Hazardous Waste" (if applicable), the name "this compound," and the date accumulation started.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]
Step 3: Selecting the Appropriate Disposal Pathway
The chosen disposal method will depend on the hazardous waste determination.
If this compound is Determined to be Non-Hazardous:
-
Pharmaceutical Waste Stream: Dispose of the this compound through a designated non-hazardous pharmaceutical waste stream. This typically involves collection by a licensed medical waste hauler.
-
Incineration: Most pharmaceutical waste, including non-hazardous types, is managed through incineration at a permitted facility to ensure its destruction.[2]
If this compound is Determined to be Hazardous:
-
Hazardous Waste Contractor: The disposal must be handled by a licensed hazardous waste contractor.[2]
-
Manifesting: A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.
-
Incineration: Hazardous pharmaceutical waste is typically incinerated at a specialized facility equipped to handle such materials.[2][3]
Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
Quantitative Data for Pharmaceutical Waste Disposal
Specific quantitative thresholds for the disposal of this compound are not available. However, general regulatory thresholds for hazardous waste generation and storage in a laboratory setting are provided below.
| Parameter | Guideline | Regulation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | 40 CFR 262.15 |
| SAA Time Limit | No time limit, but containers must be moved within 3 days of being full | 40 CFR 262.15 |
| P-listed Acute Hazardous Waste Accumulation Limit | Up to 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to determine the proper disposal procedure for this compound.
Caption: Decision workflow for proper this compound disposal.
Experimental Protocols
As this document provides procedural guidance for disposal, it does not cite specific experimental protocols. The key "experimental" step in this context is the hazardous waste determination, which should be conducted by a qualified environmental testing laboratory following EPA-approved analytical methods if the hazardous characteristics of this compound are unknown.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. wku.edu [wku.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Butofilolol
Essential Safety and Handling Guide for Butorphanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Butorphanol, a potent opioid analgesic. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. It is presumed that the user intended to search for "Butorphanol" rather than "Butofilolol," as the latter does not correspond to a known chemical entity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Butorphanol to minimize exposure. The required PPE varies depending on the nature of the work being conducted.[1][2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile). Consider double gloving.[1] | Laboratory coat.[1][2] | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1] |
| Bulk Handling or Potential for Aerosol Generation | Chemical goggles and a face shield.[1][2] | Chemical-resistant gloves. Consider double gloving.[1] | Impermeable gown or laboratory coat. Additional garments like sleevelets or aprons may be necessary.[1][2] | A NIOSH-approved respirator with appropriate cartridges should be worn.[1] |
| Spill Cleanup | Chemical goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves.[1] | Impermeable gown or apron over a laboratory coat.[1] | A NIOSH-approved air-purifying respirator or a supplied-air respirator, depending on spill size.[4] |
Safety and Handling Protocols
Engineering Controls:
When handling Butorphanol, especially in powder form, it is crucial to use engineering controls to minimize inhalation exposure.[2] Operations should be conducted in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood, a ventilated balance enclosure, or a similar containment system for all weighing and solution preparation activities.[2]
-
Isolation: For larger scale operations, closed systems should be utilized to prevent the release of the substance into the work environment.[1]
Safe Handling Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5]
-
Aerosol Prevention: Avoid procedures that may generate dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6]
-
No Personal Items: Do not eat, drink, or smoke in areas where Butorphanol is handled.[1][5]
-
Labeling: Ensure all containers of Butorphanol are clearly and accurately labeled.
Quantitative Toxicity and Exposure Data
The following tables summarize available quantitative data regarding the toxicity of Butorphanol. It is important to note that a universally recognized Occupational Exposure Limit (OEL) has not been established. The provided OELs are from specific sources and should be considered as guidance.
Acute Toxicity Data (Butorphanol Tartrate) [6][7]
| Route | Species | LD50 |
| Oral | Mouse | 395 mg/kg |
| Oral | Rat | 315 mg/kg |
| Subcutaneous | Mouse | 299 mg/kg |
| Subcutaneous | Rat | 425 mg/kg |
Occupational Exposure Limits (OELs) for Butorphanol Tartrate
| Organization/Source | Value | Notes |
| Internal (Merck)[8] | 3 µg/m³ | 8-hour Time-Weighted Average (TWA) |
| Internal (Merck)[8] | 25 µg/m³ | Short-Term Exposure Limit (STEL) |
| Latvia OEL[5] | 5 mg/m³ | Time-Weighted Average (TWA) |
Operational Plans
Spill Response Protocol:
In the event of a Butorphanol spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.[5]
-
Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum. Do not create dust.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All Butorphanol waste, including unused material, contaminated PPE, and spill cleanup debris, must be handled as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][4] Do not dispose of Butorphanol down the drain or in the regular trash.[4]
Visual Workflow for Safe Handling of Butorphanol
Caption: Workflow for the safe handling of Butorphanol, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
